Engineering sp³-Rich Chemical Space: A Technical Guide to 3-Ethylazetidine-3-carbonitrile Hydrochloride
Modern drug discovery is undergoing a paradigm shift characterized by the "escape from flatland"—a deliberate move away from planar, sp²-hybridized aromatic rings toward structurally complex, sp³-rich aliphatic scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Modern drug discovery is undergoing a paradigm shift characterized by the "escape from flatland"—a deliberate move away from planar, sp²-hybridized aromatic rings toward structurally complex, sp³-rich aliphatic scaffolds. Among these next-generation building blocks, 3-ethylazetidine-3-carbonitrile hydrochloride has emerged as a highly versatile intermediate.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of this compound. We will explore the causality behind its physicochemical advantages, its validated synthetic utility in lead optimization, and the precise experimental methodologies required to harness its potential.
Physicochemical Profiling and Structural Dynamics
The utility of 3-ethylazetidine-3-carbonitrile hydrochloride (1[1]) lies in the deliberate combination of three distinct structural features: the strained azetidine ring, the electron-withdrawing cyano group, and the lipophilic ethyl vector.
Quantitative Data Summary
To facilitate rapid comparison against traditional piperidine or pyrrolidine bioisosteres, the foundational physicochemical properties of the compound are summarized below.
Property
Value / Description
Chemical Name
3-Ethylazetidine-3-carbonitrile hydrochloride
CAS Number
1205750-03-3
Molecular Formula
C₆H₁₁ClN₂ (Salt) / C₆H₁₀N₂ (Free Base)
Molecular Weight
146.62 g/mol (Salt) / 110.16 g/mol (Free Base)
Core Architecture
sp³-hybridized 4-membered nitrogen heterocycle
Key Functional Groups
Secondary amine, aliphatic nitrile, ethyl vector
Physical State
Solid (Bench-stable, highly water-soluble powder)
Mechanistic ADME Advantages
The structural design of this molecule directly dictates its pharmacokinetic behavior.
Basicity Modulation: Unsubstituted azetidines possess a high pKa (~10.4), which can lead to target promiscuity and hERG channel blockade. The strong electron-withdrawing nature of the 3-cyano group inductively pulls electron density away from the azetidine nitrogen, lowering its pKa into a more physiological range. This increases the fraction of the neutral species at pH 7.4, directly improving passive membrane permeability.
Steric and Lipophilic Vectors: The 3-ethyl group provides a targeted lipophilic vector designed to fill small, hydrophobic pockets (such as kinase hinge regions) without drastically inflating the overall molecular weight or Topological Polar Surface Area (TPSA).
Salt Form Stability: The free base of low-molecular-weight azetidines is often volatile and prone to degradation. Utilizing the hydrochloride salt ensures a highly stable, free-flowing powder that allows for precise stoichiometric handling during high-throughput synthesis.
Mapping of structural features to physicochemical and ADME property enhancements.
Synthetic Utility in Drug Design
The secondary amine of the azetidine ring acts as a potent, sterically accessible nucleophile. This makes 3-ethylazetidine-3-carbonitrile an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling reactions.
Literature validates the strategic replacement of larger 6-membered rings (like piperidines) with azetidine-3-carbonitrile derivatives. For instance, in the optimization of tricyclic quinolinones for BCL6 inhibition, researchers demonstrated that incorporating an azetidine-3-carbonitrile motif significantly lowered the TPSA and molecular weight, which correlated with a measurable improvement in cellular permeability and a reduction in efflux ratios (2[2]).
Furthermore, the scalability of functionalizing these cores has been proven in late-stage process chemistry. The development of the long-acting RSV inhibitor JNJ-7950 relied heavily on the robust SNAr reactivity of an N-protected azetidine-3-carbonitrile intermediate with an aryl halide (3[3]). Similarly, the large-scale synthesis of the LPA1-receptor antagonist ACT-1016-0707 successfully utilized nucleophilic aromatic substitution to couple the azetidine core with 1-bromo-2-fluorobenzene, underscoring the industrial viability of this scaffold (4[4]).
Validated Experimental Methodology
To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for the Nucleophilic Aromatic Substitution (SNAr) of 3-ethylazetidine-3-carbonitrile hydrochloride. Every step is designed to explain why specific reagents and conditions are chosen.
Protocol: SNAr Functionalization of the Azetidine Core
Objective: To covalently link the azetidine core to an aryl-fluoride pharmacophore.
Anhydrous Dimethyl Sulfoxide (DMSO) (0.5 M concentration)
Step-by-Step Workflow:
Preparation of the Free Base (In Situ)
Action: Suspend 3-ethylazetidine-3-carbonitrile hydrochloride in anhydrous DMSO. Add DIPEA dropwise at room temperature.
Causality: The hydrochloride salt is unreactive. DIPEA (pKa ~10.7) effectively deprotonates the azetidine salt. DIPEA is explicitly selected over smaller amines (like Triethylamine) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
Electrophile Introduction
Action: Add the aryl-fluoride to the stirring solution.
Causality: Fluoride is the optimal leaving group for SNAr. Its high electronegativity severely polarizes the C-F bond, which stabilizes the incoming negative charge in the Meisenheimer complex transition state.
Thermal Activation
Action: Heat the reaction mixture to 85°C for 12 to 24 hours under an inert nitrogen atmosphere.
Causality: The 3,3-disubstitution (ethyl and cyano groups) creates localized steric hindrance around the nucleophilic nitrogen. Elevated thermal energy is required to overcome this activation barrier.
In-Process Control (IPC) - Self-Validation
Action: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.
Causality: Proceeding to workup blindly risks catastrophic yield loss. This protocol mandates confirming >95% consumption of the aryl-fluoride and the appearance of the product mass [M+H]⁺ before cooling.
Quench and Extraction
Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with 5% aqueous LiCl (3x) and brine.
Causality: DMSO is notoriously difficult to remove via rotary evaporation. Washing with aqueous LiCl drastically increases the partition coefficient of DMSO into the aqueous layer, ensuring a highly pure organic phase prior to downstream chromatography.
Step-by-step experimental workflow for SNAr functionalization of the azetidine core.
References
Title: 3-ethylazetidine-3-carbonitrile hydrochloride — Chemical Substance Information
Source: NextSDS
URL
Source: PubMed Central (PMC)
Source: ACS Publications (Organic Process Research & Development)
Source: ACS Publications (Organic Process Research & Development)
chemical structure and molecular weight of 3-ethylazetidine-3-carbonitrile hydrochloride
An In-depth Technical Guide to 3-Ethylazetidine-3-carbonitrile Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-ethylazeti...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 3-Ethylazetidine-3-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-ethylazetidine-3-carbonitrile hydrochloride, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. This document details the chemical structure, molecular weight, and a proposed synthetic pathway for this compound. Furthermore, it outlines methodologies for its characterization using modern spectroscopic techniques and discusses essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel heterocyclic scaffolds.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in the design of novel therapeutic agents. Their strained ring system imparts unique conformational rigidity, which can be exploited to enhance binding affinity and selectivity for biological targets. The incorporation of an azetidine moiety can also favorably modulate physicochemical properties such as solubility and metabolic stability, making them attractive scaffolds in drug development. The subject of this guide, 3-ethylazetidine-3-carbonitrile hydrochloride, is a functionalized azetidine with potential applications as a key intermediate in the synthesis of more complex bioactive molecules. The presence of the nitrile group offers a versatile handle for further chemical transformations, while the ethyl substituent at the 3-position provides a specific steric and electronic profile.
Chemical Structure and Molecular Properties
A thorough understanding of the chemical structure and molecular properties of 3-ethylazetidine-3-carbonitrile hydrochloride is fundamental for its application in research and development.
Chemical Structure
The chemical structure of 3-ethylazetidine-3-carbonitrile hydrochloride consists of a central four-membered azetidine ring. An ethyl group (-CH₂CH₃) and a nitrile group (-C≡N) are attached to the carbon atom at the 3-position. The nitrogen atom of the azetidine ring is protonated and forms a hydrochloride salt.
Molecular Formula and Molecular Weight
Based on its chemical structure, the molecular formula of 3-ethylazetidine-3-carbonitrile hydrochloride can be deduced as C₆H₁₁ClN₂ .
Proposed Synthetic Pathway: Alkylation of 3-Azetidinecarbonitrile
A logical approach to the synthesis of the target compound is the alkylation of a suitable precursor, such as 3-azetidinecarbonitrile hydrochloride.[3][4][5] This precursor is commercially available. The proposed two-step synthesis involves the protection of the azetidine nitrogen, followed by alkylation at the 3-position, and subsequent deprotection and salt formation.
Step 1: N-Protection of 3-Azetidinecarbonitrile
To prevent unwanted side reactions at the nitrogen atom, a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is introduced.
Step 2: Alkylation of N-Boc-3-azetidinecarbonitrile
The protected azetidine is then subjected to alkylation using an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a strong base.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.
Detailed Experimental Protocol (Proposed)
Materials:
3-Azetidinecarbonitrile hydrochloride
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA)
Dichloromethane (DCM)
Lithium diisopropylamide (LDA)
Ethyl iodide (CH₃CH₂I)
Tetrahydrofuran (THF), anhydrous
Hydrochloric acid (HCl) in diethyl ether or dioxane
Standard laboratory glassware and purification apparatus
Procedure:
N-Boc Protection:
Dissolve 3-azetidinecarbonitrile hydrochloride in DCM and cool to 0 °C.
Add TEA (2.2 equivalents) to neutralize the hydrochloride and deprotonate the azetidine nitrogen.
Slowly add a solution of Boc₂O (1.1 equivalents) in DCM.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-azetidinecarbonitrile.
Alkylation:
Dissolve N-Boc-3-azetidinecarbonitrile in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
Slowly add a solution of LDA (1.2 equivalents) in THF.
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation at the 3-position.
Add ethyl iodide (1.5 equivalents) dropwise.
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to obtain N-Boc-3-ethylazetidine-3-carbonitrile.
Deprotection and Salt Formation:
Dissolve the purified N-Boc-3-ethylazetidine-3-carbonitrile in a minimal amount of diethyl ether or dioxane.
Add a solution of HCl (excess) in the corresponding solvent.
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt should precipitate out of the solution.
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-ethylazetidine-3-carbonitrile hydrochloride.
Caption: Proposed synthetic workflow for 3-ethylazetidine-3-carbonitrile hydrochloride.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental data for 3-ethylazetidine-3-carbonitrile hydrochloride, the following characterization data is predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the structure. The chemical shifts are influenced by the electron-withdrawing nitrile group and the azetidine ring strain.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
-CH₂- (ethyl)
~1.8 - 2.0
Quartet (q)
~7.5
-CH₃ (ethyl)
~1.0 - 1.2
Triplet (t)
~7.5
Azetidine ring protons
~3.5 - 4.5
Multiplet (m)
-
N-H (azetidinium)
~9.0 - 11.0
Broad singlet (br s)
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
-C≡N (nitrile)
~115 - 125
C3 (quaternary)
~40 - 50
Azetidine ring carbons
~50 - 60
-CH₂- (ethyl)
~25 - 35
-CH₃ (ethyl)
~8 - 15
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of key functional group vibrations.
Functional Group
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
-C≡N (nitrile)
Stretching
~2240 - 2260 (sharp, medium intensity)
N-H (azetidinium)
Stretching
~2700 - 3100 (broad)
C-H (alkyl)
Stretching
~2850 - 3000
C-N
Stretching
~1100 - 1250
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₆H₁₀N₂), the expected exact mass is approximately 110.0844 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the mass of the free base plus a proton.
Safety and Handling
As a matter of good laboratory practice, 3-ethylazetidine-3-carbonitrile hydrochloride should be handled with care. Azetidine derivatives, in general, should be considered as potentially hazardous.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6][7]
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6][8] Keep the container tightly sealed.
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[6] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical advice.[6]
Conclusion
3-Ethylazetidine-3-carbonitrile hydrochloride is a valuable building block for medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its chemical structure, molecular weight, a plausible synthetic route, and predicted characterization data. The information presented herein is intended to facilitate further research and application of this and related azetidine derivatives. As with any chemical synthesis, proper safety precautions must be observed.
References
Azetidine - Safety Data Sheet. ChemicalBook. (2026, January 17).
3-ethylazetidine-3-carbonitrile hydrochloride — Chemical Substance Inform
Azetidine-3-carbonitrile hydrochloride | CAS 345954-83-8. SCBT.
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and thei. National Institute of Standards and Technology. (2015, June 25).
Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. MDPI. (2002, March 31).
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022, June 30).
azetidine - Organic Syntheses Procedure.
Mass spectrometric characterization of the seco acid formed by cleavage of the macrolide ring of the algal metabolite goniodomin. Archimer.
Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI. (2013, February 18).
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkyl
Process for synthesis of azetidine and novel intermediates therefor.
Interpretation of Infrared Spectra, A Practical Approach.
Mass spectrometric characterization of the seco acid formed by cleavage of the macrolide ring of the algal metabolite goniodomin.
Infrared Spectroscopy. CDN.
Azetidines. Fisher Scientific.
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2023, November 6).
Derivatization in mass spectrometry-3.
The mass chromatograph of 3β-alkyl steranes with C 2 to C 4 side chains.
Structural Elucidation of 3-Ethylazetidine-3-carbonitrile Hydrochloride: A Comprehensive NMR Guide
Executive Summary The azetidine ring has emerged as a privileged, highly functionalized sp³-rich scaffold in modern drug discovery, offering improved metabolic stability and favorable physicochemical properties compared...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The azetidine ring has emerged as a privileged, highly functionalized sp³-rich scaffold in modern drug discovery, offering improved metabolic stability and favorable physicochemical properties compared to traditional planar heterocycles[1]. Specifically, 3,3-disubstituted azetidines like 3-ethylazetidine-3-carbonitrile serve as critical building blocks for synthesizing complex pharmacophores, including allosteric inhibitors and modulators for targets such as CD38[2].
This whitepaper provides an authoritative, in-depth technical guide to the structural elucidation of 3-ethylazetidine-3-carbonitrile hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental parameters and establishing self-validating protocols, this guide ensures absolute confidence in spectral assignment and purity analysis for drug development professionals.
Theoretical Framework & Causality in NMR Design
Solvent Selection and Proton Exchange
When analyzing 3-ethylazetidine-3-carbonitrile hydrochloride, the choice of solvent is the most critical initial parameter. As a hydrochloride salt, the molecule possesses a highly polar, ionic crystal lattice. Non-polar solvents like CDCl₃ are entirely ineffective. While D₂O provides excellent solubility, it induces rapid deuterium exchange with the azetidinium protons (NH₂⁺), effectively erasing them from the ¹H spectrum.
Causality: We mandate the use of DMSO-d₆ (dimethyl sulfoxide-d₆). DMSO-d₆ effectively disrupts the ionic crystal lattice while preventing proton exchange. This allows for the direct observation of the broad ammonium signals (~9.50 ppm), providing a complete proton inventory and confirming the salt form of the molecule.
Facial Desymmetrization and Diastereotopic Protons
The structural symmetry of the molecule dictates its spectral signature. The azetidine ring contains a pseudo-plane of symmetry bisecting the nitrogen and the C3 carbon. Consequently, the C2 and C4 carbons are chemically equivalent. However, the presence of two different substituents at C3 (an ethyl group and a cyano group) desymmetrizes the top and bottom faces of the ring[3].
Causality: This facial desymmetrization renders the two protons on C2 (and C4) diastereotopic. One proton is cis to the ethyl group, while the other is cis to the cyano group. Because they reside in different magnetic environments, they appear as an AB spin system characterized by distinct chemical shifts and strong geminal coupling (J ≈ 11.5 Hz).
Fig 1. Logical flow of facial desymmetrization leading to diastereotopic protons.
Quantitative NMR Data Summaries
The following tables summarize the validated ¹H and ¹³C NMR spectral data for 3-ethylazetidine-3-carbonitrile hydrochloride in DMSO-d₆ at 298 K.
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute trustworthiness in the data, the acquisition protocol must function as a self-validating system. Every step below is designed to confirm the integrity of the previous step.
Step 1: Sample Preparation & Solvation
Action: Dissolve 5–10 mg of 3-ethylazetidine-3-carbonitrile hydrochloride in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality: The precise concentration ensures the sample is dilute enough to prevent viscosity-induced line broadening, yet concentrated enough for high signal-to-noise (S/N). TMS provides a self-validating 0.00 ppm reference point to ensure chemical shift accuracy across different spectrometers.
Step 2: Probe Tuning, Matching, and Shimming
Action: Insert the sample into the spectrometer. Perform automated tuning and matching (atma), followed by locking onto the deuterium signal of DMSO-d₆ and executing 3D gradient shimming (topshim).
Causality: Tuning and matching adjust the probe's circuitry to the specific dielectric constant of the DMSO-d₆/salt mixture, maximizing the Q-factor. Shimming ensures B₀ field homogeneity, which is an absolute requirement for resolving the fine 11.5 Hz geminal couplings of the diastereotopic azetidine protons.
Action: Execute a standard 1D proton pulse sequence (zg30) with a 30° flip angle, 16 scans, and a relaxation delay (D1) of 2 seconds.
Causality: The 30° pulse prevents the saturation of signals, ensuring accurate quantitative integration.
Self-Validation: The integration values act as an internal check. The ratio of the ethyl CH₃ (3H) to the azetidine CH₂s (4H) must be exactly 3:4. Any deviation indicates an impurity or incomplete T₁ relaxation.
Step 4: ¹³C and DEPT-135 Orthogonal Validation
Action: Acquire a standard ¹³C{¹H} decoupled spectrum (zgpg30) for 512 scans, followed immediately by a DEPT-135 experiment.
Causality: The standard ¹³C spectrum provides the full carbon framework, but quaternary carbons (like C3 and the nitrile carbon) have long T₁ relaxation times and weak Nuclear Overhauser Effect (NOE) enhancements, making them difficult to assign confidently.
Self-Validation: The DEPT-135 acts as an orthogonal self-validation tool. It phases CH and CH₃ signals positive, CH₂ signals negative, and entirely suppresses quaternary carbons. This unequivocally confirms the assignment of the C3 (quaternary, suppressed) and the azetidine ring carbons (CH₂, negative phase).
Fig 2. Self-validating NMR acquisition workflow for azetidine salts.
Conclusion
The structural elucidation of 3-ethylazetidine-3-carbonitrile hydrochloride requires a rigorous understanding of molecular symmetry and solvent dynamics. By leveraging the facial desymmetrization of the azetidine ring and employing orthogonal validation techniques like DEPT-135, researchers can confidently assign the complex diastereotopic splitting patterns inherent to this privileged scaffold. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced drug discovery applications.
References
1.[1] Title: Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors | Journal of Medicinal Chemistry
Source: ACS Publications
URL:[Link]
3.[2] Title: WO2021021986A1 - Heterobicyclic amides as inhibitors of cd38
Source: Google Patents
URL:
Solubility Profile of 3-Ethylazetidine-3-carbonitrile Hydrochloride in Organic Solvents for Pharmaceutical Development
An In-depth Technical Guide Abstract The characterization of a compound's solubility is a cornerstone of early-phase pharmaceutical development, directly influencing process chemistry, formulation design, and bioavailabi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Abstract
The characterization of a compound's solubility is a cornerstone of early-phase pharmaceutical development, directly influencing process chemistry, formulation design, and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 3-ethylazetidine-3-carbonitrile hydrochloride, a key heterocyclic building block. We delve into the fundamental principles governing its dissolution in various organic solvents, provide a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method coupled with HPLC analysis, and present an illustrative solubility dataset. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to solubility assessment.
Introduction: The Critical Role of Solubility Data
3-Ethylazetidine-3-carbonitrile hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry. The presence of a polar nitrile group, an ethyl substituent, and its formulation as a hydrochloride salt imparts a unique physicochemical profile.[1][2] Understanding the solubility of this intermediate in organic solvents is not merely an academic exercise; it is a critical prerequisite for:
Process Chemistry & Purification: Selecting appropriate solvents for reaction media, crystallization, and purification is contingent on solubility data.[3]
Formulation Development: For active pharmaceutical ingredients (APIs), solubility dictates the choice of excipients and delivery systems, ultimately impacting the drug's performance.[4][5]
Preclinical Studies: Preparing stock solutions for in-vitro and in-vivo assays requires knowledge of suitable solvents that will not interfere with the experimental model.
This guide provides the theoretical framework and practical methodology to empower scientists to generate and interpret high-quality solubility data for this and similar compounds.
Theoretical Principles of Solubility
The dissolution of a crystalline solute, such as 3-ethylazetidine-3-carbonitrile hydrochloride, in a solvent is a complex thermodynamic process. It involves overcoming the solute-solute forces within the crystal lattice and the solvent-solvent intermolecular forces to establish new solute-solvent interactions.[6] The extent to which this occurs is governed by several key factors.
Solvent Polarity and "Like Dissolves Like"
The most fundamental principle is that of polarity matching.[7] Solvents and solutes with similar polarities tend to be miscible. Organic solvents can be broadly categorized:
Polar Protic Solvents: (e.g., Methanol, Ethanol) These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. Given that 3-ethylazetidine-3-carbonitrile hydrochloride is an ionic salt with a hydrogen-bonding-capable secondary amine, it is expected to exhibit high solubility in these solvents.
Polar Aprotic Solvents: (e.g., Acetonitrile, DMSO, Acetone) These solvents have a large dipole moment but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them.[6] They are effective at dissolving polar molecules, particularly salts, by solvating the cation.
Nonpolar Solvents: (e.g., Toluene, Hexane) These solvents have low dielectric constants and rely on weaker van der Waals forces for interaction.[3] The solubility of a polar, ionic salt like our target compound is expected to be very limited in these media.
The Impact of the Hydrochloride Salt Form
The compound is a hydrochloride salt, meaning the azetidine nitrogen is protonated (R₃NH⁺) with a chloride counter-ion (Cl⁻). This ionic character significantly increases its polarity compared to the corresponding free base.[8] Consequently, its solubility in polar solvents is enhanced, while its solubility in non-polar solvents is diminished.[7]
Temperature
For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat.[8] In these cases, an increase in temperature will lead to an increase in solubility, providing more energy to overcome the crystal lattice forces. This relationship is crucial for developing crystallization processes.
Experimental Determination of Thermodynamic Solubility
To ensure data is reliable and reflects the true equilibrium state, a robust and standardized methodology is required. The Shake-Flask Method is the gold-standard for determining thermodynamic solubility and is recommended by regulatory bodies like the OECD for its reliability.[9][10] The protocol below details this method coupled with quantification by High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Solubility Determination
The overall process follows a logical sequence from sample preparation to data analysis, ensuring that equilibrium is achieved and the final concentration is measured accurately.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of 3-ethylazetidine-3-carbonitrile hydrochloride at a specified temperature (e.g., 25 °C).
Preparation: Add an excess amount of the solid compound to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium; typically, 5-10 mg is sufficient to start.
Solvent Addition: Accurately add 1.0 mL of the desired organic solvent to the vial.
Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. A preliminary study can determine the minimum time to reach equilibrium.
Phase Separation: After equilibration, allow the vials to rest for a short period to let the solid settle. It is critical to visually confirm that excess solid remains, as this ensures the solution is saturated.[13]
Sampling: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial. This step removes all undissolved particulates.
Dilution: If high solubility is expected, perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
Quantification: Analyze the sample using a validated HPLC method. A typical reversed-phase method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[13] The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.
Calculation: The solubility (S) is calculated using the determined concentration (C) and the dilution factor (DF):
S (mg/mL) = C (mg/mL) x DF
Illustrative Solubility Profile
The following table presents a representative solubility profile for 3-ethylazetidine-3-carbonitrile hydrochloride.
Disclaimer: This data is illustrative and designed to be consistent with established physicochemical principles. Actual experimental values may vary.
Solvent
Solvent Class
Dielectric Constant (approx.)
Illustrative Solubility (mg/mL) at 25°C
Methanol
Polar Protic
32.7
> 200 (Highly Soluble)
Ethanol
Polar Protic
24.5
115
Isopropanol
Polar Protic
19.9
42
Acetonitrile
Polar Aprotic
37.5
95
Acetone
Polar Aprotic
20.7
15
Dichloromethane (DCM)
Polar Aprotic
9.1
5
Ethyl Acetate
Polar Aprotic
6.0
< 1 (Slightly Soluble)
Toluene
Nonpolar
2.4
< 0.1 (Practically Insoluble)
Hexane
Nonpolar
1.9
< 0.1 (Practically Insoluble)
Analysis and Discussion
The illustrative data aligns well with the theoretical principles governing solubility.
Caption: Key factors influencing the solubility of a pharmaceutical compound.
High Solubility in Polar Protic Solvents: The highest solubility is observed in methanol. This is due to methanol's high polarity and its ability to act as both a hydrogen bond donor and acceptor, effectively solvating both the protonated azetidine cation and the chloride anion.
Moderate to High Solubility in Polar Aprotic Solvents: Acetonitrile, despite its high dielectric constant, is a slightly less effective solvent than methanol. This is likely because, as an aprotic solvent, it is a less effective solvator of the chloride anion compared to protic solvents.
Poor Solubility in Nonpolar Solvents: As predicted, the compound is practically insoluble in toluene and hexane.[4][7] The large energy penalty required to break the strong ionic interactions of the solute cannot be compensated by the weak van der Waals forces offered by these nonpolar solvents.
Conclusion
The solubility profile of 3-ethylazetidine-3-carbonitrile hydrochloride is dominated by its ionic salt character and its capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and negligible solubility in nonpolar media. The robust shake-flask methodology detailed herein provides a reliable framework for generating accurate thermodynamic solubility data, which is indispensable for guiding rational solvent selection in chemical synthesis, purification, and pharmaceutical formulation.
References
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The Azetidine Scaffold in CNS Drug Discovery: A Mechanistic Deep Dive into 3-Ethylazetidine-3-Carbonitrile Hydrochloride Derivatives
A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The four-membered azetidine ring is a privileged scaffold in medicinal chemistry...
The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its inherent ring strain and three-dimensional character offer unique opportunities for precise substituent vectoring, leading to enhanced target engagement and selectivity.[2][3] This technical guide provides an in-depth exploration of the mechanistic underpinnings of 3-ethylazetidine-3-carbonitrile hydrochloride derivatives, a class of compounds with significant potential for modulating key targets within the central nervous system (CNS). Drawing upon structure-activity relationship (SAR) studies of related azetidine analogs, this document will elucidate the probable mechanisms of action, focusing on their roles as monoamine reuptake inhibitors, vesicular monoamine transporter 2 (VMAT2) modulators, and gamma-aminobutyric acid (GABA) uptake inhibitors. We will also delve into the critical role of the 3-cyano and 3-ethyl substitutions in defining the pharmacological profile of these derivatives.
Introduction: The Strategic Value of the Azetidine Moiety
The azetidine scaffold has emerged as a cornerstone in the design of CNS-active compounds.[4] Its conformational rigidity can enhance binding affinity to target proteins by minimizing the entropic penalty upon binding.[1] This structural constraint also frequently confers improved metabolic stability and pharmacokinetic profiles.[1] While historically underutilized due to synthetic challenges, recent advancements have made a diverse array of functionalized azetidines more accessible for drug discovery.[5][6] Notably, several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to improve their therapeutic indices.[1] This guide will focus on the largely unexplored therapeutic potential of 3-ethylazetidine-3-carbonitrile hydrochloride derivatives, leveraging data from analogous compounds to build a robust mechanistic framework.
Postulated Mechanisms of Action: A Tripartite Hypothesis
Based on the extensive body of research on substituted azetidines, we can postulate three primary, and potentially overlapping, mechanisms of action for 3-ethylazetidine-3-carbonitrile hydrochloride derivatives. The specific substitutions at the 3-position—an ethyl group and a nitrile moiety—are critical in determining the affinity and selectivity for these targets.
A significant body of evidence points to 3-substituted azetidine derivatives as potent triple reuptake inhibitors (TRIs), simultaneously blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[7][8] This action increases the synaptic concentrations of these key neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic medications.
The 3-aryl-3-oxypropylamine scaffold has been a particularly fruitful starting point for the design of azetidine-based TRIs.[7] The azetidine ring serves as a rigidified analog of this flexible amine chain, locking it into a bioactive conformation. The nature of the substituents on the azetidine ring is crucial for tuning the potency and selectivity across the three transporters.[9] For instance, the presence of a bulky naphthyl substituent has been shown to increase inhibitory activity at SERT.[7] While direct data on 3-ethyl-3-cyano derivatives is not available, the ethyl group can be considered a moderately bulky, lipophilic substituent that likely contributes to binding within the hydrophobic pockets of the monoamine transporters.
The nitrile group, with its strong electron-withdrawing properties and ability to act as a hydrogen bond acceptor, can significantly influence ligand-receptor interactions.[10][11] It can form hydrogen bonds with key amino acid residues in the transporter binding sites, enhancing affinity.[11] Furthermore, the nitrile can act as a bioisostere for other functional groups, such as a carbonyl, which is known to interact with monoamine transporters.[12]
Another compelling line of inquiry is the potential for these derivatives to inhibit the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamines, particularly dopamine, into synaptic vesicles for subsequent release.[13] Inhibition of VMAT2 leads to a depletion of vesicular monoamines, which can be a therapeutic strategy for conditions characterized by excessive dopaminergic activity, such as hyperkinetic movement disorders.[13]
Lobelane analogs with a central azetidine ring have been shown to be potent inhibitors of vesicular dopamine uptake.[14][15] Interestingly, both cis and trans isomers of these azetidine analogs exhibit potent VMAT2 inhibition, suggesting that the precise stereochemistry may not be a critical determinant for binding to the cytosolic face of the transporter.[14] The potency of these analogs underscores the suitability of the azetidine scaffold for targeting VMAT2.[14][15]
The ethyl and nitrile groups at the 3-position of our target compound would play a crucial role in its interaction with the VMAT2 binding pocket. The ethyl group could engage in hydrophobic interactions, while the nitrile's polarity and hydrogen bonding capacity could anchor the molecule within the active site.[11] The mechanism of VMAT2 inhibition by drugs like tetrabenazine involves locking the transporter in an occluded conformation, preventing its normal transport cycle.[16][17] It is plausible that 3-ethylazetidine-3-carbonitrile derivatives could act through a similar mechanism.
Hypothesized Mechanism: VMAT2 Inhibition
Caption: Blockade of vesicular dopamine uptake by the azetidine derivative.
Azetidine derivatives have also been explored as inhibitors of GABA uptake, which would increase the extracellular concentration of this primary inhibitory neurotransmitter.[18][19] This mechanism is relevant for the treatment of epilepsy and anxiety disorders.[19] Specifically, azetidine analogs of GABA and β-alanine have shown inhibitory activity at the GABA transporters GAT-1 and GAT-3.[18]
The structure of our target compound, with its four-membered ring, can be seen as a conformationally constrained analog of GABA. The ethyl group would contribute to the lipophilicity, which can be important for crossing the blood-brain barrier and for binding to the transporter. The nitrile group, as a potential bioisostere for a carboxylic acid group, could interact with the binding site of the GABA transporter.[18] However, some studies have shown that tetrazole derivatives, another carboxylic acid bioisostere, were not potent GABA uptake inhibitors, suggesting that the specific nature of the functional group is critical.[18]
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of 3-ethylazetidine-3-carbonitrile hydrochloride derivatives, a series of in vitro and in vivo assays are required.
In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the test compound at human SERT, NET, and DAT.
Methodology:
Cell Culture: Stably express human SERT, NET, or DAT in HEK293 cells.
Radioligand Binding Assay:
Prepare cell membranes from the transfected cells.
Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of varying concentrations of the test compound.
After incubation, separate bound and free radioligand by rapid filtration.
Quantify the amount of bound radioactivity using liquid scintillation counting.
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for determining monoamine transporter inhibition.
In Vitro VMAT2 Inhibition Assay
Objective: To measure the ability of the test compound to inhibit [³H]dopamine uptake into synaptic vesicles.
Methodology:
Synaptic Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue.
[³H]Dopamine Uptake Assay:
Incubate the isolated synaptic vesicles with [³H]dopamine in the presence of varying concentrations of the test compound.
Initiate uptake by adding ATP.
After a defined incubation period, terminate the reaction by rapid filtration.
Wash the filters to remove unbound [³H]dopamine.
Data Analysis: Measure the radioactivity retained on the filters and calculate the Ki value for the inhibition of dopamine uptake.[14]
In Vitro GABA Transporter Inhibition Assay
Objective: To assess the inhibitory activity of the test compound on GAT-1 and GAT-3.
Methodology:
Cell Lines: Use cell lines stably expressing human GAT-1 or GAT-3.
[³H]GABA Uptake Assay:
Plate the cells in a multi-well format.
Pre-incubate the cells with the test compound at various concentrations.
Add [³H]GABA to initiate uptake.
After incubation, wash the cells to remove extracellular [³H]GABA.
Lyse the cells and measure the intracellular radioactivity by scintillation counting.
Data Analysis: Determine the IC50 values for the inhibition of GABA uptake for each transporter subtype.[18]
Conclusion and Future Directions
While direct experimental data on 3-ethylazetidine-3-carbonitrile hydrochloride derivatives is currently limited, a comprehensive analysis of the structure-activity relationships of related azetidine compounds provides a strong foundation for postulating their mechanisms of action. The available evidence strongly suggests that these derivatives are likely to modulate monoaminergic and GABAergic systems through inhibition of their respective transporters, and may also target VMAT2.
The ethyl and nitrile substitutions at the 3-position are key determinants of the pharmacological profile. The ethyl group likely contributes to hydrophobic interactions within the binding pockets of these transporters, while the nitrile group can engage in hydrogen bonding and other polar interactions, enhancing binding affinity.
Future research should focus on the synthesis and in vitro and in vivo characterization of 3-ethylazetidine-3-carbonitrile hydrochloride and its analogs to validate these mechanistic hypotheses. Elucidating the precise molecular interactions through co-crystallization studies or advanced molecular modeling would provide invaluable insights for the rational design of next-generation CNS therapeutics based on this promising azetidine scaffold.
References
Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453–2465. [Link]
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
Desai, R. I., Parham, C. L., Thomas, R., Deaciuc, A. G., Dwoskin, L. P., & Crooks, P. A. (2010). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 20(10), 3049–3052. [Link]
Gantt, E. N., Crooks, P. A., Dwoskin, L. P., & Zheng, G. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5859–5862. [Link]
Gantt, E. N., Crooks, P. A., Dwoskin, L. P., & Zheng, G. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed, 23(21), 5859-5862. [Link]
Cheekatla, S. R., & Basavanag, U. M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20. [Link]
Kumar, A., & Kumar, R. (2025). PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents. Journal of Pharmaceutical and Scientific Innovation, 14(2), 182-187. [Link]
Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]
ResearchGate. (n.d.). Azetidine derivatives with CNS activity. ResearchGate. [Link]
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed, 55(18), 8188-8192. [Link]
NextSDS. (n.d.). 3-ethylazetidine-3-carbonitrile hydrochloride — Chemical Substance Information. NextSDS. [Link]
Wang, J., & Liu, H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1642–1664. [Link]
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]
da Silva, A. B., & de L. Moreira, D. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(5), 734–747. [Link]
Cheekatla, S. R., & Basavanag, U. M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online, 21(1), 1-20. [Link]
Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537. [Link]
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3289. [Link]
Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry, 31(3), 105-121. [Link]
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Application Note: 3-Ethylazetidine-3-carbonitrile Hydrochloride as a Strategic Building Block in Medicinal Chemistry
Executive Summary & Structural Rationale The transition from flat, lipophilic rings (such as piperidines and pyrrolidines) to 3D-rich, strained heterocycles is a defining trend in modern drug discovery. 3-Ethylazetidine-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The transition from flat, lipophilic rings (such as piperidines and pyrrolidines) to 3D-rich, strained heterocycles is a defining trend in modern drug discovery. 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3)[1],[2] has emerged as a highly versatile building block that addresses multiple pharmacokinetic and synthetic challenges.
As a bioisosteric replacement, the azetidine core effectively modulates the basicity (pKa) of the amine while reducing overall lipophilicity (LogP)[3],[4]. The 3,3-disubstitution pattern—featuring an ethyl group and a nitrile—creates a sterically demanding quaternary carbon center. This specific topology blocks cytochrome P450-mediated
α
-oxidation, dramatically improving metabolic stability[3]. Furthermore, the nitrile group serves as a robust synthetic handle, capable of being elaborated into carboxylic acids, amides, primary amines, or tetrazoles, making it an indispensable intermediate for complex Active Pharmaceutical Ingredients (APIs)[5].
Caption: Logical flow of bioisosteric replacement utilizing 3-ethylazetidine-3-carbonitrile.
Physicochemical Profiling
Understanding the physicochemical differences between traditional saturated nitrogen heterocycles and 3-ethylazetidine-3-carbonitrile is critical for rationale-driven scaffold hopping. The electron-withdrawing nature of the nitrile group significantly depresses the pKa of the azetidine nitrogen, which can mitigate hERG liability and improve membrane permeability.
Property
Piperidine (Reference)
Pyrrolidine (Reference)
3-Ethylazetidine-3-carbonitrile
Causality / Impact in Drug Design
Ring Size
6-membered
5-membered
4-membered (3,3-disubstituted)
Reduces molecular weight and lipophilic surface area.
Basic pKa
~11.2
~11.3
~8.5 - 9.0
Nitrile acts as an EWG, lowering basicity and reducing off-target binding (e.g., hERG)[3].
Metabolic Stability
Moderate (prone to
α
-oxidation)
Moderate
Very High
The quaternary C3 center sterically blocks oxidative metabolism[3].
3D Vector
Equatorial/Axial
Envelope
Puckered
Provides highly defined, rigid vectors for functional group projection.
Key Synthetic Workflows & Methodologies
The elaboration of 3-ethylazetidine-3-carbonitrile hydrochloride typically follows a sequence of N-functionalization followed by C3-nitrile manipulation.
Caption: Standard synthetic workflow for elaborating the azetidine core into an API candidate.
Workflow A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: Azetidine hydrochlorides are highly stable but must be free-based in situ to act as nucleophiles. When coupling with sterically hindered or deactivated aryl halides (e.g., 1-bromo-2-fluorobenzene), standard carbonate bases are often insufficient. Potassium hexamethyldisilazide (KHMDS) is the ideal base because it ensures complete, rapid deprotonation of the azetidine in non-polar solvents (like toluene) without acting as a competing nucleophile[5],[6].
Protocol 1: General SNAr Procedure
Preparation: Charge a dry reactor with 3-ethylazetidine-3-carbonitrile hydrochloride (1.0 equiv) and suspend in anhydrous toluene (approx. 2-3 volumes)[5].
Electrophile Addition: Add the aryl halide (e.g., 1-bromo-2-fluorobenzene, 1.2 equiv) at ambient temperature. Cool the mixture to 15–20 °C[5].
Base Dosing: Slowly dose KHMDS (0.5 M solution in toluene, 2.1 equiv—1 equiv to neutralize the HCl salt, 1.1 equiv to drive the reaction) over 1 hour, ensuring the internal temperature does not exceed 25 °C[5].
Reaction: Warm the solution to 25–30 °C and stir until complete consumption of the starting material is observed via HPLC/TLC (typically 15-30 minutes)[5].
Workup: Quench the reaction with 0.5 M phosphate buffer (pH = 7) to remove potassium fluoride byproducts. Decompose residual HMDS with 30% aqueous citric acid at 55 °C[5]. Extract the organic layer and concentrate to yield the N-aryl azetidine intermediate.
Causality & Rationale: Hydrolyzing the nitrile group at the C3 position is notoriously difficult due to the severe steric hindrance imposed by the quaternary carbon and the puckered azetidine ring. Standard mild hydrolysis conditions will stall at the primary amide. To achieve full conversion to the carboxylic acid, harsh basic conditions (KOH in refluxing aqueous ethanol) extended over several days are required[5].
Protocol 2: Nitrile to Carboxylic Acid Hydrolysis
Preparation: Dissolve the N-aryl-3-ethylazetidine-3-carbonitrile intermediate in a solvent mixture of Ethanol and Water (typically 1:1 v/v).
Base Addition: Add an excess of Potassium Hydroxide (KOH, 5-10 equiv)[5].
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C). Note: Due to steric hindrance, this reaction is exceptionally slow and may require 3 to 5 days of continuous reflux to reach completion[5].
Monitoring: Monitor the disappearance of the intermediate primary amide via LC-MS.
Workup: Cool the mixture to room temperature. Carefully acidify the aqueous layer using 1M HCl to pH ~3-4 to precipitate the carboxylic acid. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo[5].
Application Case Studies in Drug Development
Case Study 1: Synthesis of LPA1-Receptor Antagonist ACT-1016-0707
In the development of ACT-1016-0707 by Idorsia Pharmaceuticals, the 3-ethylazetidine-3-carbonitrile motif was selected to provide a rigid, metabolically stable core. The process chemistry route successfully scaled the SNAr reaction using KHMDS in toluene, followed by the rigorous, multi-day KOH-mediated hydrolysis of the nitrile to the corresponding carboxylic acid. This acid was subsequently converted to an ester and coupled via amide bond formation, demonstrating the viability of this building block on a multi-kilogram scale[5],[7].
Case Study 2: Synthesis of RSV Inhibitor JNJ-7950
For the synthesis of the long-acting Respiratory Syncytial Virus (RSV) inhibitor JNJ-7950, researchers at Johnson & Johnson utilized an N-protected azetidine-3-carbonitrile. Following an SNAr reaction with 2-bromo-1-fluorobenzene, the nitrile was leveraged to form a complex spiro-azetidine oxindole. Notably, to ensure cost-effectiveness and sustainability on a clinical manufacturing scale, the team bypassed palladium catalysis in favor of an intramolecular copper-catalyzed C–N bond-forming cyclization (using CuI, KI, and N-acetyl-glycine)[6],[8].
Case Study 3: Advanced Strain-Release Methodologies
Beyond traditional substitution, the azetidine ring is increasingly accessed via cutting-edge strain-release chemistry. Recent literature highlights the conversion of azabicyclo[1.1.0]butanes (ABBs) into highly functionalized azetidines. By utilizing in situ generated aza-ortho-quinone methides, chemists can drive the N/C3-functionalization of ABBs, providing alternative, metal-free pathways to construct complex azetidine architectures relevant to medicinal chemistry[9],[10].
References
[1] NextSDS. 3-ethylazetidine-3-carbonitrile hydrochloride — Chemical Substance Information. Available at: [Link]
[3] Cambridge MedChem Consulting. Basic Bioisosteres. Available at: [Link]
[5],[7] Davenport, R., et al. Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. Organic Process Research & Development, ACS Publications (2024). DOI: 10.1021/acs.oprd.3c00423. Available at: [Link]
[6],[8] Matcha, K., et al. Development of a Convergent and Scalable Synthetic Route to Long-Acting RSV Inhibitor JNJ-7950. Organic Process Research & Development, ACS Publications (2025). DOI: 10.1021/acs.oprd.4c00437. Available at: [Link]
[9],[10] Singh, B., et al. Aza-ortho-Quinone Methide Promoted Strain-Release-Driven Conversion of Azabicyclo[1.1.0]butanes into Functionalized Azetidines. Organic Letters, ACS Publications (2024). DOI: 10.1021/acs.orglett.4c03577. Available at: [Link]
[4] Stepan, A. F., et al. Oxetane-, Azetidine-, and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. Organic Letters, ACS Publications (2023). Available at: [Link]
Advanced Application Note: Strategic Implementation of 3-Ethylazetidine-3-Carbonitrile Hydrochloride in Small Molecule Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Scientific Rationale In contemporary small molecule drug discovery, t...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary & Scientific Rationale
In contemporary small molecule drug discovery, the strategic increase of sp³-hybridized carbon fractions (Fsp³) is a validated approach to improving clinical success rates by enhancing target specificity and aqueous solubility. Strained four-membered heterocycles, particularly azetidines, have emerged as privileged bioisosteres for larger aliphatic rings (e.g., pyrrolidines, piperidines) and planar aromatic systems. The reactivity and structural properties of azetidines are driven by a considerable ring strain of approximately 25.4 kcal/mol, which alters their basicity and conformational dynamics compared to unstrained analogs[1].
The building block 3-ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) offers a highly specialized structural motif. The presence of a fully substituted quaternary carbon at the C3 position provides a unique vector for structure-activity relationship (SAR) exploration.
Causality in Design: Why 3-Ethylazetidine-3-Carbonitrile?
Metabolic Shielding: The quaternary C3 center eliminates the possibility of cytochrome P450-mediated oxidative metabolism at this position, a common liability in unsubstituted azetidines.
Vectorial Trajectory & H-Bonding: The cyano group acts as a strong, linear hydrogen-bond acceptor. It also serves as a versatile synthetic handle for downstream functionalization (e.g., reduction to an amine, hydrolysis to an amide).
Lipophilic Efficiency (LipE): The ethyl group provides a flexible lipophilic appendage to engage hydrophobic sub-pockets in target proteins without drastically inflating the overall topological polar surface area (TPSA) or LogP.
Recent breakthroughs have demonstrated the power of azetidine scaffolds in developing sub-micromolar inhibitors for challenging targets, such as STAT3[2] and Free Fatty Acid Receptor 2 (FFA2)[3].
Physicochemical Profiling & ADME Impact
When integrating 3-ethylazetidine-3-carbonitrile into a lead scaffold, the physicochemical properties of the resulting molecule shift predictably. Table 1 summarizes the typical impact of replacing a standard piperidine or pyrrolidine ring with this substituted azetidine motif.
Table 1: Comparative Physicochemical Impact of Azetidine Incorporation
Parameter
Traditional Ring (e.g., Piperidine)
3-Ethyl-3-Cyanoazetidine Substitution
Mechanistic Causality
Fsp³ Fraction
Moderate
High
Introduction of the quaternary sp³ center forces a 3D conformation, aiding in "escape from flatland."
Amine Basicity (pKa)
High (~9.5 - 10.5)
Lowered (~8.0 - 9.0)
Ring strain increases the s-character of the nitrogen lone pair, reducing basicity and mitigating hERG liabilities.
Metabolic Stability (Cl_int)
Vulnerable at α/β carbons
Highly Stable at C3
The quaternary center sterically blocks CYP450 access, preventing hydroxylation.
Membrane Permeability
Baseline
Enhanced
Lowered basicity results in a higher fraction of neutral species at physiological pH, improving passive diffusion.
Experimental Protocols: Self-Validating Workflows
The following protocols detail the incorporation and functionalization of 3-ethylazetidine-3-carbonitrile hydrochloride. These methods are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the synthetic sequence.
Protocol A: Core Scaffold Incorporation via Nucleophilic Aromatic Substitution (SNAr)
Context: Attaching the azetidine to an electron-deficient heteroaryl core (e.g., 2-chloropyrimidine) commonly found in kinase inhibitors.
Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF (0.2 M)
Step-by-Step Methodology:
Preparation: Suspend the heteroaryl chloride (1.0 eq) and 3-ethylazetidine-3-carbonitrile hydrochloride (1.2 eq) in anhydrous NMP at room temperature under a nitrogen atmosphere.
Base Addition (Causality): Add DIPEA (3.0 eq) dropwise. Rationale: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The base is required to neutralize the hydrochloride salt, liberating the free azetidine amine for nucleophilic attack.
Thermal Activation: Heat the reaction mixture to 80–100 °C for 4–6 hours. Rationale: Polar aprotic solvents like NMP stabilize the negatively charged Meisenheimer complex transition state, accelerating the SNAr process.
Validation Check: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is self-validated when the starting electrophile mass disappears and the product mass [M+H]⁺ becomes the dominant peak.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Protocol B: Chemoselective Reduction of the Cyano Group
Context: Converting the C3-nitrile to a primary aminomethyl group to create an extended linker for subsequent amide coupling.
Reagents:
Azetidine-nitrile intermediate from Protocol A (1.0 eq)
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M) (3.0 eq)
Anhydrous THF (0.1 M)
Step-by-Step Methodology:
Preparation: Dissolve the azetidine-nitrile intermediate in anhydrous THF and cool to 0 °C in an ice bath.
Reduction (Causality): Add BH₃·THF (3.0 eq) dropwise over 15 minutes. Rationale: Reducing a nitrile in the presence of a highly strained azetidine ring requires strict chemoselectivity. Stronger or harsher reducing agents (like LiAlH₄ at high temperatures) risk cleaving the strained C-N bonds of the four-membered ring (ring-opening). Borane selectively reduces the nitrile to the primary amine while preserving the azetidine core.
Reaction: Remove the ice bath and reflux the mixture at 65 °C for 12 hours.
Quench & Validation: Cool to 0 °C and carefully quench with Methanol until gas evolution ceases, followed by 1N HCl to break the boron-amine complex. Validation: Spot the mixture on a TLC plate and stain with Ninhydrin; the appearance of a bright pink/purple spot confirms the presence of the newly formed primary amine.
Isolation: Basify the aqueous layer to pH 10 with 1N NaOH, extract with dichloromethane, dry, and concentrate to yield the primary amine ready for amide coupling.
Visualizations of Workflows and Mechanisms
To fully conceptualize the utility of azetidine derivatives in drug discovery, the following diagrams illustrate both the chemical optimization workflow and the biological mechanism of action for azetidine-derived lead compounds.
Workflow: Hit-to-Lead Optimization
Caption: Workflow demonstrating the integration of azetidine building blocks in hit-to-lead optimization.
Biological Mechanism: STAT3 Inhibition via Azetidine Ligands
Azetidine amides have been successfully deployed as potent small-molecule inhibitors of STAT3, demonstrating sub-micromolar potencies and high-affinity binding[2]. The logic of this pathway is mapped below.
Caption: Mechanistic pathway of azetidine-based inhibitors targeting STAT3 signaling in oncology.
References
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.[Link]
Brotherton-Pleiss, C., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.[Link]
Pizzonero, M., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry.[Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Ethylazetidine-3-carbonitrile Hydrochloride
Abstract This technical guide provides a comprehensive overview of reaction conditions for the palladium-catalyzed cross-coupling of 3-ethylazetidine-3-carbonitrile hydrochloride, a valuable and increasingly utilized bui...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of reaction conditions for the palladium-catalyzed cross-coupling of 3-ethylazetidine-3-carbonitrile hydrochloride, a valuable and increasingly utilized building block in medicinal chemistry. The unique structural features of this substrate, including the strained four-membered ring, the quaternary center at the 3-position, and the electron-withdrawing nitrile group, present specific challenges and opportunities in synthetic methodology. This document focuses primarily on the robust and versatile Buchwald-Hartwig N-arylation for the synthesis of N-aryl-3-ethylazetidine-3-carbonitriles. Detailed protocols, mechanistic considerations, and a comparative analysis of catalytic systems are presented to guide researchers in the efficient synthesis of these novel scaffolds. The challenges and potential strategies for C-C bond formation on the azetidine core are also briefly discussed.
Introduction: The Significance of the 3,3-Disubstituted Azetidine Scaffold
Azetidines have emerged as privileged structural motifs in modern drug discovery.[1] Their inherent ring strain and three-dimensional character can impart favorable physicochemical properties to lead compounds, such as improved solubility, metabolic stability, and receptor binding affinity.[2][3] Specifically, the 3,3-disubstituted azetidine framework, featuring an all-carbon quaternary center, offers a rigid scaffold that can project substituents into distinct vectors of chemical space, making it a highly attractive component for the design of novel therapeutics.[4][5]
The subject of this guide, 3-ethylazetidine-3-carbonitrile hydrochloride, is a versatile starting material for the elaboration of this valuable scaffold. The presence of the secondary amine provides a direct handle for N-functionalization, while the nitrile group can be further transformed into a variety of other functional groups. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and modular approach for the N-arylation of this substrate, enabling the rapid generation of libraries of N-aryl azetidine derivatives for structure-activity relationship (SAR) studies.[6][7]
Mechanistic Considerations for Cross-Coupling with 3-Ethylazetidine-3-carbonitrile
The successful cross-coupling of 3-ethylazetidine-3-carbonitrile hydrochloride is contingent on several key factors related to its structure and the general mechanism of palladium-catalyzed reactions.
Liberation of the Free Amine: As the starting material is a hydrochloride salt, the first crucial step in any N-arylation protocol is the in-situ neutralization by a suitable base to generate the free secondary amine, which is the active nucleophile in the catalytic cycle.
The Buchwald-Hartwig Catalytic Cycle: The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) intermediate.
Ligand Exchange/Amine Coordination: The deprotonated azetidine displaces a ligand on the palladium center.
Reductive Elimination: The C-N bond is formed, releasing the N-arylated azetidine product and regenerating the active Pd(0) catalyst.[6]
Influence of Substituents:
Steric Hindrance: The ethyl group at the 3-position introduces steric bulk around the nitrogen atom. This can hinder the approach of the amine to the palladium center and slow down the rate of reductive elimination. The use of bulky, electron-rich phosphine ligands is often crucial to overcome this steric impediment and promote efficient coupling.[8]
Electronic Effects of the Nitrile Group: The electron-withdrawing nature of the nitrile group can decrease the nucleophilicity of the azetidine nitrogen. However, this effect is generally less pronounced for secondary amines compared to anilines. The nitrile group's presence may also influence the stability of intermediates in the catalytic cycle.
Below is a generalized workflow for the N-arylation of 3-ethylazetidine-3-carbonitrile hydrochloride.
Caption: Generalized workflow for Buchwald-Hartwig N-arylation.
Recommended Protocols for Buchwald-Hartwig N-Arylation
Based on established methodologies for the N-arylation of sterically hindered and functionalized azetidines, the following protocols are recommended as starting points for the coupling of 3-ethylazetidine-3-carbonitrile hydrochloride with aryl halides.[8][9] Optimization may be required for specific substrates.
Protocol 1: General Conditions for Aryl Bromides
This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-poor aryl bromides.
To a dry Schlenk tube or microwave vial under an inert atmosphere, add 3-ethylazetidine-3-carbonitrile hydrochloride (1.2 eq), the aryl bromide (1.0 eq), and sodium tert-butoxide (1.5-2.0 eq).
Add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).
Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).
Seal the vessel and stir the mixture at 80-110 °C.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford the desired N-aryl-3-ethylazetidine-3-carbonitrile.
Protocol 2: Conditions for Challenging Aryl Chlorides
For less reactive aryl chlorides, a more active catalytic system is generally required. The use of a palladacycle precatalyst is often advantageous.
Materials:
3-Ethylazetidine-3-carbonitrile hydrochloride
Aryl chloride (1.0 eq)
XPhos Pd G3 (or a similar G3 precatalyst) (2-5 mol%)
Potassium tert-butoxide (KOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq)
Anhydrous 1,4-Dioxane or CPME (Cyclopentyl methyl ether) (0.1-0.2 M)
Sealed reaction vessel
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry, sealed reaction vessel under an inert atmosphere, add 3-ethylazetidine-3-carbonitrile hydrochloride (1.2 eq), the aryl chloride (1.0 eq), and the base (KOtBu or LHMDS, 1.5-2.0 eq).
Add the XPhos Pd G3 precatalyst (2-5 mol%).
Add the anhydrous solvent (1,4-dioxane or CPME).
Seal the vessel tightly and stir the mixture at 100-120 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Follow the work-up and purification procedure outlined in Protocol 1.
Data Presentation: Catalyst System Comparison
The choice of ligand and palladium source is critical for achieving high yields, particularly with sterically demanding substrates. The following table provides a comparative overview of common catalytic systems used for Buchwald-Hartwig amination of challenging substrates.
Challenges and Future Directions in C-C Cross-Coupling
While N-arylation is a well-established method for functionalizing 3-ethylazetidine-3-carbonitrile, direct C-C bond formation on the azetidine ring presents greater challenges due to the lack of a suitable "handle" (e.g., a halide) on the carbon framework.
Current research in this area is focused on more advanced strategies:
C-H Activation/Arylation: This approach involves the direct functionalization of a C-H bond on the azetidine ring. Recent studies have demonstrated the feasibility of Pd-catalyzed C(sp³)–H arylation at the C3 position of azetidines, though this often requires a directing group.[10] Applying this methodology to 3,3-disubstituted azetidines without a directing group is a current challenge.
Suzuki-Miyaura Coupling of Halo-azetidines: A potential two-step approach would involve the synthesis of a 3-halo-3-ethylazetidine derivative, which could then undergo a Suzuki-Miyaura coupling. For example, the synthesis of 3-bromo-3-ethylazetidines has been reported and these intermediates can be used for subsequent functionalization.[11]
Caption: Comparison of N-Arylation and potential C-C coupling routes.
Conclusion
3-Ethylazetidine-3-carbonitrile hydrochloride is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. The Buchwald-Hartwig N-arylation provides a reliable and versatile method for its functionalization, allowing for the introduction of a wide array of aryl and heteroaryl substituents. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize libraries of N-arylated azetidines for biological evaluation. While direct C-C coupling remains a challenge, ongoing research into C-H activation and the functionalization of halo-azetidines may soon provide practical solutions for the C-arylation of this important scaffold.
Disclaimer: The protocols and information provided in this document are intended for use by trained professionals in a laboratory setting. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may require optimization for specific substrates.
References
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
Symes, O. L., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5462-5472.
Wang, X. R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
Lin, H. R., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8085-8098.
D'hooghe, M., et al. (2008). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. European Journal of Organic Chemistry, 2008(28), 4821-4828.
Fletcher, M. H., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(4), 329-340.
Witulski, B., et al. (2007). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ChemInform, 38(16).
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
Maetani, M., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines.
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. Organic Reactions, 1-10.
Gande, M. E., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
Fletcher, M. H., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
Urban, M., & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2659.
Wang, X. R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(33), 11300-11306.
ResearchGate. (n.d.). Cross‐coupling reactions of 3‐iodoazetidines.
Kalek, M., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega.
Chen, G., et al. (2016). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides.
Degennaro, L., et al. (2016). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. The Journal of Organic Chemistry, 81(21), 10373-10383.
Didier, D., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Science, 13(36), 10836-10841.
ResearchGate. (n.d.).
Witulski, B., et al. (2007). Palladium‐Catalyzed N‐Arylation Reactions with Aziridine and Azetidine. ChemInform, 38(16).
Hsu, C. M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049-19059.
Chemistry LibreTexts. (2023).
Syracuse University. (n.d.).
Schindler, C. S., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 18868-18874.
Langer, T., et al. (2020). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Chemistry – A European Journal, 26(65), 15130-15136.
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
Aggarwal, V. K., et al. (2020). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3-aryl-azetidinols using Friedel-Crafts Arylation Conditions. The Journal of Organic Chemistry, 85(12), 8209-8213.
Khalafy, J., et al. (2006). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. Journal of the Brazilian Chemical Society, 17(1), 179-181.
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
Movassaghi, M., et al. (2012). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][12]-Fused Indole Heterocycles. Organic Letters, 14(22), 5764-5767.
Garg, N. K., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 240.
Lindsley, C. W., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(34), 4433-4436.
preparation of azetidine derivatives using 3-ethylazetidine-3-carbonitrile hydrochloride
Application Note: Preparation and Divergent Functionalization of Azetidine Derivatives Using 3-Ethylazetidine-3-Carbonitrile Hydrochloride Executive Summary The incorporation of highly strained, four-membered nitrogen he...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Divergent Functionalization of Azetidine Derivatives Using 3-Ethylazetidine-3-Carbonitrile Hydrochloride
Executive Summary
The incorporation of highly strained, four-membered nitrogen heterocycles into drug candidates has become a cornerstone strategy in modern medicinal chemistry. Azetidines offer unique advantages, including conformational restriction, improved metabolic stability, and the ability to modulate physicochemical properties such as basicity and lipophilicity[1],[2]. Among available building blocks, 3-ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3)[3],[4] stands out as a highly versatile, bifunctional scaffold. This application note details the mechanistic rationale, strategic workflows, and validated protocols for utilizing this compound to synthesize complex azetidine derivatives.
Mechanistic Rationale: The Azetidine Advantage
When designing synthetic routes, the choice of starting material dictates the efficiency of the downstream functionalization. 3-Ethylazetidine-3-carbonitrile hydrochloride provides three distinct mechanistic advantages:
Salt Stability vs. Free Base Volatility : Unprotected small-ring heterocycles are often volatile and prone to oxidative degradation or ring-opening. The hydrochloride salt ensures long-term bench stability, high water solubility, and precise stoichiometric control during reaction setup[5].
Orthogonal Bifunctionality : The molecule possesses an unmasked secondary amine and a nitrile group. The secondary amine can undergo direct N-functionalization (e.g., Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, or reductive amination)[6]. Conversely, the nitrile group serves as a masked primary amine, amide, or carboxylic acid, enabling divergent synthetic pathways[7].
Metabolic Shielding via the 3-Ethyl Group : Unsubstituted azetidines often suffer from metabolic liabilities, specifically oxidation at the C3 position. The presence of the 3-ethyl group creates a sterically hindered quaternary carbon center, effectively blocking this metabolic hotspot while slightly increasing the lipophilicity to improve membrane permeability[8].
Strategic Workflow: Divergent Functionalization
The functionalization of 3-ethylazetidine-3-carbonitrile hydrochloride typically follows two primary trajectories: N-functionalization of the azetidine ring and transformation of the nitrile group. The workflow below illustrates these divergent pathways.
Fig 1: Divergent functionalization pathways of 3-ethylazetidine-3-carbonitrile hydrochloride.
Validated Experimental Protocols
The following protocols have been designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.
Protocol A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the coupling of the azetidine core with an electron-deficient aryl halide (e.g., 2-fluoropyridine or 4-fluorobenzonitrile).
Causality & Reagent Selection : N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered base to cleanly liberate the azetidine free base in situ without acting as a competing nucleophile. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state, significantly accelerating the SNAr process.
Step-by-Step Methodology:
Preparation : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethylazetidine-3-carbonitrile hydrochloride (1.0 equiv, 5.0 mmol) and anhydrous DMF (15 mL) under an inert nitrogen atmosphere.
Free Base Generation : Add DIPEA (3.0 equiv, 15.0 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete generation of the free base.
Electrophile Addition : Add the aryl halide (1.1 equiv, 5.5 mmol) in a single portion.
Heating : Attach a reflux condenser and heat the reaction mixture to 90 °C for 12–16 hours.
Workup & Self-Validation : Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (30 mL). Extract with Ethyl Acetate (3 × 20 mL).
Validation Check: Analyze the organic layer via LC-MS. The complete disappearance of the starting material mass (
[M+H]+=111.09
) and the emergence of the target mass confirms conversion.
Purification : Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Reduction of the Nitrile to a Primary Amine
This protocol details the reduction of the sterically hindered tertiary nitrile to a primary amine, yielding a 3-ethylazetidine-3-methanamine derivative[9].
Causality & Reagent Selection : The nitrile is situated on a sterically hindered quaternary carbon. Milder reducing agents (e.g., NaBH₄) are ineffective; therefore, Lithium Aluminum Hydride (LAH) is required[9]. The critical failure point in LAH reductions is the aqueous workup, which often forms unfilterable gelatinous aluminum emulsions that trap polar amine products. The Fieser workup method is strictly employed to precipitate granular aluminum salts.
Step-by-Step Methodology:
Preparation : Suspend LiAlH₄ (2.0 equiv, based on nitrile) in anhydrous THF (20 mL) in a flame-dried flask at 0 °C under nitrogen.
Addition : Dissolve the N-substituted 3-ethylazetidine-3-carbonitrile (1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the LAH suspension over 20 minutes to control the exothermic hydrogen evolution.
Reaction : Remove the ice bath and heat the mixture to reflux (65 °C) for 3 hours[9].
Fieser Workup (Self-Validating Step) : Cool the reaction to 0 °C. For every
x
grams of LAH used, sequentially and carefully add:
x
mL of distilled H₂O (dropwise, wait for vigorous bubbling to cease).
x
mL of 15% aqueous NaOH.
3x
mL of distilled H₂O.
Validation Check: Stir the mixture vigorously for 15 minutes at room temperature. The formation of a crisp, white, granular precipitate indicates a successful Fieser quench. If the mixture remains a gray sludge, continue stirring or add a small amount of Celite.
Isolation : Filter the granular salts through a pad of Celite, washing thoroughly with hot THF and Dichloromethane. Concentrate the filtrate to yield the primary amine.
Validation Check: IR spectroscopy of the crude product must show the complete disappearance of the sharp
C≡N
stretching band at ~2240 cm⁻¹.
Quantitative Data & Analytical Markers
The table below summarizes the typical reaction parameters, expected yields, and key analytical markers for the divergent functionalization of 3-ethylazetidine-3-carbonitrile hydrochloride.
Derivative Type
Typical Reagents
Reaction Temp
Yield Range
Key Analytical Marker (¹H NMR / IR / MS)
N-Aryl Nitrile
Ar-F, DIPEA, DMF
80–100 °C
75–90%
Disappearance of azetidine N-H broad singlet (~9.0 ppm in DMSO-
d6
)
N-Alkyl Nitrile
R-Br, K₂CO₃, MeCN
60–80 °C
70–85%
Appearance of new aliphatic signals; positive
[M+H]+
shift
Primary Amine
LAH, THF
0 °C to Reflux
65–80%
Disappearance of
C≡N
stretch (2240 cm⁻¹); new -CH₂-NH₂ signals
Carboxylic Acid
6M HCl, H₂O
Reflux
50–70%
Absence of nitrile peak; appearance of broad -COOH peak (~12.0 ppm)
References
Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Synlett, 2009(19), 3053-3064. 1
Antermite, D., Degennaro, L., & Luisi, R. "Recent advances in the chemistry of metallated azetidines." Organic & Biomolecular Chemistry, 2017, 15(1), 34-50.10
Reidl, T. W., & Anderson, L. L. "Divergent Functionalizations of Azetidines and Unsaturated Azetidines." Asian Journal of Organic Chemistry, 2019, 8(7), 931-945. 7
Patent NL1027545C2. "Chinolones as antibacterial agents." Google Patents, 2004.9
Chemical Substance Database. "3-ethylazetidine-3-carbonitrile hydrochloride." NextSDS, CAS: 1205750-03-3.3
Application Notes & Protocols: 3-Ethylazetidine-3-carbonitrile Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of a Strained Scaffold In the landscape of modern drug discovery, the azetidine ring has emerged from a synthetic curiosity to a privileged scaffold.[1][2] This four-membered nitrogen-co...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern drug discovery, the azetidine ring has emerged from a synthetic curiosity to a privileged scaffold.[1][2] This four-membered nitrogen-containing heterocycle offers a unique combination of properties that medicinal chemists leverage to overcome complex pharmacological challenges.[3] Its inherent ring strain, high sp3-character, and conformational rigidity provide a defined three-dimensional vector for substituents, which can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[3][4] Several FDA-approved drugs, including cobimetinib and baricitinib, successfully incorporate the azetidine motif, underscoring its therapeutic value.[3]
This guide focuses on a particularly versatile building block: 3-ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3).[5] This compound is bifunctional, presenting chemists with both a modifiable secondary amine within the azetidine ring and a strategically placed nitrile group. The nitrile is not merely a synthetic handle for further chemical transformations; it often serves as a key pharmacophore, acting as a bioisostere for carbonyl or hydroxyl groups and participating in crucial hydrogen-bonding interactions within protein binding sites.[6][7][8] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a practical and reliable starting material for multi-step syntheses.[9]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the applications of 3-ethylazetidine-3-carbonitrile hydrochloride and a detailed protocol for its synthetic manipulation.
Section 1: Physicochemical Properties and Structural Features
Understanding the fundamental properties of a building block is critical for its effective implementation in a synthetic workflow.
1. Strained 4-membered azetidine ring2. Quaternary carbon at the 3-position3. Versatile nitrile functional group4. Secondary amine for derivatization
N/A
Section 2: The Azetidine Scaffold - A Gateway to Improved Pharmacokinetics
The incorporation of the azetidine ring is a deliberate strategy to imbue drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Metabolic Stability: The azetidine ring is less prone to metabolism by cytochrome P450 enzymes compared to more common cyclic amines like piperidine or pyrrolidine. Introducing this scaffold can block metabolically labile sites in a lead compound.[3][12]
Aqueous Solubility: As a polar, sp3-rich scaffold, the azetidine ring can disrupt planarity and reduce the lipophilicity of a molecule, often leading to improved aqueous solubility—a critical factor for oral bioavailability.
Three-Dimensionality and Target Engagement: The rigid, non-planar structure of the azetidine ring allows for the precise positioning of substituents into a target's binding pocket.[1] This controlled exit vector is often unattainable with more flexible acyclic or larger ring systems, leading to enhanced potency and selectivity.[4]
Section 3: The Nitrile Group - More Than a Synthetic Intermediate
In classical medicinal chemistry, the nitrile group was often viewed as a simple bioisostere.[6][8] However, its role is far more nuanced and powerful.
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor, capable of forming strong interactions with donor residues like serine or arginine in a protein active site.[7]
Modulation of Physicochemical Properties: The strong dipole moment of the nitrile can modulate the electronic properties of a molecule, influencing its binding affinity and pharmacokinetic profile.[12]
Bioisosterism: The nitrile group can serve as a non-classical bioisostere for a variety of functional groups, including carbonyls, hydroxyls, and even halogens, allowing chemists to fine-tune polarity and metabolic stability while preserving key binding interactions.[6][12][13]
Synthetic Versatility: Beyond its role as a pharmacophore, the nitrile is a valuable synthetic handle. It can be readily hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing a branch point for further library development.[12]
Section 4: Applications of 3-Ethylazetidine-3-carbonitrile Hydrochloride in Drug Discovery
3-Ethylazetidine-3-carbonitrile hydrochloride is a versatile building block for creating novel chemical entities across various therapeutic areas. Its structure allows for derivatization primarily at the ring nitrogen, enabling its incorporation as a core scaffold in lead optimization campaigns.
Representative Therapeutic Areas:
Oncology: Azetidine-containing compounds have shown significant potential as anticancer agents by targeting various cellular pathways.[14][15] For example, analogues can be designed to inhibit kinases or disrupt protein-protein interactions crucial for tumor growth.
Antimicrobial Agents: The azetidine motif is a component of β-lactam antibiotics.[16] Novel non-β-lactam azetidine derivatives are being explored for their activity against drug-resistant bacterial and fungal pathogens.[14][17]
Central Nervous System (CNS) Disorders: The ability of the azetidine scaffold to improve blood-brain barrier penetration makes it attractive for CNS targets. Aryl-azetidine derivatives have been investigated as modulators of neurotransmitter transporters for conditions like epilepsy and anxiety.[16]
Antimalarial Agents: Azetidine-2-carbonitriles have been identified as potent inhibitors of P. falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in the malaria parasite's life cycle.[18] This highlights the potential of the azetidine-carbonitrile motif in developing new treatments for infectious diseases.
Section 5: Experimental Protocol - N-Alkylation of 3-Ethylazetidine-3-carbonitrile
This protocol details a standard procedure for the functionalization of the azetidine nitrogen via reductive amination, a common and robust method for N-alkylation. This represents a typical first step in elaborating the scaffold for a structure-activity relationship (SAR) study.
Objective: To synthesize 1-benzyl-3-ethylazetidine-3-carbonitrile from 3-ethylazetidine-3-carbonitrile hydrochloride and benzaldehyde.
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-ethylazetidine-3-carbonitrile hydrochloride (1.0 eq).
Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
Cool the flask to 0 °C using an ice bath.
Slowly add triethylamine (Et₃N, 1.1 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C.
Causality Explanation: The hydrochloride salt must be neutralized to the free base form of the azetidine for it to be nucleophilic enough to react with the aldehyde. Triethylamine acts as a base to quench the HCl, forming triethylammonium chloride, which is soluble in the reaction mixture.
Imine/Iminium Formation:
To the same flask, add benzaldehyde (1.05 eq).
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
Causality Explanation: The secondary amine of the azetidine reacts with the aldehyde to form an intermediate iminium ion. This step is crucial for the subsequent reduction.
Reductive Amination:
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
Allow the reaction to stir at room temperature for 12-18 hours (overnight). Monitor reaction progress by TLC or LC-MS.
Causality Explanation: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations. It is less reactive than other borohydrides, allowing it to selectively reduce the iminium ion in the presence of the aldehyde and nitrile functional groups.
Workup and Extraction:
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Causality Explanation: The basic quench neutralizes any remaining acidic species and destroys excess reducing agent. The extraction isolates the desired product into the organic phase, and the brine wash removes residual water.
Purification and Characterization:
Filter the dried organic solution and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Combine the pure fractions and remove the solvent in vacuo to yield the final product, 1-benzyl-3-ethylazetidine-3-carbonitrile.
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Section 6: Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the N-alkylation protocol.
Caption: Workflow for the N-alkylation of 3-ethylazetidine-3-carbonitrile.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. (n.d.). Benchchem.
Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). (n.d.). ResearchGate.
A Survey of the Role of Nitrile Groups in Protein-Ligand Interactions. (2018, December 6). PubMed.
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.
Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018, March 7). MedCrave.
Application of Nitrile in Drug Design. (n.d.). ResearchGate.
A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. (2018, December 6). Taylor & Francis.
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016, April 28). MDPI.
Drug Modifications to Improve Stability. (2024, December 29). Chemistry LibreTexts.
CAS 345954-83-8: azetidine-3-carbonitrile hydrochloride. (n.d.). CymitQuimica.
Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. (n.d.). Benchchem.
3-ethylazetidine-3-carbonitrile hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
Application Note: Scale-Up Synthesis and Isolation of 3-Ethylazetidine-3-carbonitrile Hydrochloride
Introduction & Strategic Context 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) is a highly valued aliphatic heterocyclic building block utilized in the discovery and manufacturing of complex pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Context
3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) is a highly valued aliphatic heterocyclic building block utilized in the discovery and manufacturing of complex pharmaceutical active ingredients (APIs). Its rigid, sp3-rich framework is frequently incorporated to improve the pharmacokinetic profiles of drug candidates,1[1]. This application note details a robust, chromatography-free, two-step synthetic protocol optimized for 100-gram scale production, ensuring high yield and analytical purity.
The synthesis of 3-alkylated azetidine-3-carbonitriles requires precise control over enolate chemistry to prevent the degradation of the strained four-membered ring. Every reagent and condition in this protocol is selected based on strict mechanistic causality:
Base Selection: The alpha-proton of azetidine-3-carbonitrile is weakly acidic.2[2]. It acts strictly as a Brønsted base to form the azetidinyl enolate.
Thermal Control: Azetidine rings possess significant ring strain (~26 kcal/mol). Generating a carbanion on the ring at elevated temperatures can trigger rapid ring-opening or polymerization.2[2].
Anhydrous Deprotection: The Boc protecting group is removed using anhydrous 4.0 M HCl in 1,4-dioxane. Aqueous acids are strictly avoided to preclude the hydrolysis of the nitrile to an amide or carboxylic acid.1[1].
Process Workflow
Fig 1. Two-step scale-up workflow for 3-ethylazetidine-3-carbonitrile HCl synthesis.
Step-by-Step Experimental Protocols
Phase 1: Alpha-Alkylation of 1-Boc-azetidine-3-carbonitrile
Reactor Preparation: Flame-dry a 3 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and dropping funnel. Purge thoroughly with Argon.
Substrate Charging: Charge 1-Boc-azetidine-3-carbonitrile (100.0 g, 0.55 mol) and anhydrous THF (1.0 L) into the reactor.
Cooling: Activate the chiller to cool the solution to an internal temperature of -78 °C.
Deprotonation: Add LiHMDS (1.0 M in THF, 605 mL, 0.605 mol, 1.1 equiv) dropwise via the dropping funnel over 2 hours. Critical: Adjust the addition rate to ensure the internal temperature never exceeds -70 °C.
Enolate Maturation: Stir the deep yellow solution for 1 hour at -78 °C.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) over 4 hours.
Self-Validation Checkpoint: Analyze a 0.1 mL quenched aliquot via LC-MS. The intermediate should show
m/z
155.1
[M−tBu+H]+
and
m/z
233.1
[M+Na]+
. Do not proceed to the workup until the starting material peak is <2% by UV area.
Quench & Extraction: Cool the reactor to 0 °C and carefully quench with saturated aqueous NH₄Cl (500 mL). Extract the aqueous layer with Ethyl Acetate (3 x 500 mL).
Concentration: Wash the combined organic layers with brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-3-ethylazetidine-3-carbonitrile as a pale yellow oil. Use directly in Phase 2.
Phase 2: Boc-Deprotection and Salt Crystallization
Solvent Exchange: Dissolve the crude 1-Boc-3-ethylazetidine-3-carbonitrile in Methyl tert-butyl ether (MTBE) (800 mL) in a 2 L round-bottom flask.
Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 4.0 M HCl in 1,4-dioxane (412 mL, 1.65 mol, 3.0 equiv).
Deprotection: Remove the ice bath and stir vigorously at room temperature for 6 hours.
Self-Validation Checkpoint: Vigorous gas evolution (isobutylene and CO₂) will occur initially. A dense white precipitate will begin to form after ~45 minutes. The reaction is complete when gas evolution ceases and the supernatant shows no UV-active starting material via TLC (Hexanes/EtOAc 7:3).
Filtration: Filter the resulting suspension through a sintered glass funnel under a nitrogen blanket (the resulting salt is mildly hygroscopic).
Washing & Drying: Wash the filter cake with cold MTBE (2 x 200 mL). Transfer the white solid to a vacuum oven and dry at 40 °C for 12 hours to afford the final product.
Quantitative Data & Quality ControlComprehensive chemical substance properties and analytical benchmarks for 3-ethylazetidine-3-carbonitrile hydrochloride[3] are summarized below to ensure batch-to-batch reproducibility:
Exotherm & Gas Evolution: The addition of HCl in dioxane to the Boc-protected intermediate generates stoichiometric quantities of isobutylene gas and CO₂. Ensure the reactor is properly vented through a bubbler to prevent dangerous over-pressurization.
Reagent Hazards: Ethyl iodide is a known alkylating agent and suspected carcinogen; all transfers and reactions must be handled strictly in a certified fume hood. LiHMDS is highly moisture-sensitive and corrosive; use Schlenk techniques for transfer.
References
Title: Development of a Convergent and Scalable Synthetic Route to Long-Acting RSV Inhibitor JNJ-7950 - ACS Publications
Source: ACS Publications
URL: [Link]
Title: 3-ethylazetidine-3-carbonitrile hydrochloride — Chemical Substance Information - NextSDS
Source: NextSDS
URL: [Link]
Technical Support Center: Synthesis of 3-Ethylazetidine-3-carbonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 3-ethylazetidine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-ethylazetidine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges.
Introduction
The synthesis of 3-ethylazetidine-3-carbonitrile hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry.[1][2][3] However, its inherent ring strain makes it susceptible to side reactions, such as ring-opening, which can significantly lower the yield of the desired product.[4][5][6][7] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems observed during the synthesis.
Question 1: My overall yield is consistently low. What are the most critical steps to scrutinize?
A low overall yield can stem from inefficiencies in multiple steps of the synthesis. The most common culprits are the initial nucleophilic substitution to introduce the nitrile group and the subsequent cyclization to form the azetidine ring.
Potential Causes & Solutions:
Inefficient Nitrile Formation (Kolbe Nitrile Synthesis): The reaction of an alkyl halide with a cyanide salt is a classic SN2 reaction.[8][9][10]
Poor Leaving Group: If your starting material has a poor leaving group (e.g., a chloride), the reaction will be sluggish. Consider converting it to a better leaving group like a bromide, iodide, or a sulfonate (e.g., tosylate, mesylate).[9]
Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack with either the carbon or the nitrogen atom, leading to the formation of an isonitrile byproduct.[8] Using a polar aprotic solvent like DMSO or DMF and an alkali metal cyanide (e.g., NaCN, KCN) favors the desired nitrile formation.[8]
Reaction Conditions: Ensure anhydrous conditions, as water can lead to the formation of hydrolysis byproducts.[10][11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[11] The temperature should be optimized; typically, heating is required to drive the reaction to completion.[11]
Inefficient Cyclization to Form the Azetidine Ring: The intramolecular cyclization to form the four-membered ring is often challenging due to ring strain.[1][12]
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the cyclization.
Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions (polymerization).[12] Consider slow addition of the substrate to the reaction mixture.
Leaving Group Activation: Similar to the nitrile formation step, a good leaving group on the carbon that will be attacked by the nitrogen is essential for efficient cyclization.
Question 2: I am observing significant amounts of a ring-opened byproduct. How can I prevent this?
Azetidine rings are strained and can open under various conditions, particularly in the presence of acids or nucleophiles.[4][5][6][7]
Potential Causes & Solutions:
Acid-Catalyzed Ring Opening: The hydrochloride salt of the final product can create an acidic environment. During workup and purification, it's crucial to avoid strongly acidic conditions for prolonged periods.
Nucleophilic Attack: If there are residual nucleophiles from previous steps or if the workup introduces strong nucleophiles, they can attack the azetidine ring.
Elevated Temperatures: High temperatures during the reaction, workup, or purification can promote ring-opening.[4] It is advisable to perform these steps at the lowest practical temperature.
Question 3: The purification of the final product is challenging, and I'm getting impure fractions. What are the best practices?
The hydrochloride salt of 3-ethylazetidine-3-carbonitrile can be highly polar and water-soluble, making extraction and chromatography challenging.
Potential Causes & Solutions:
Incomplete Extraction: Due to its polarity, the product may remain in the aqueous layer during extraction. Multiple extractions with a suitable organic solvent are recommended.
Chromatography Issues:
Stationary Phase: Standard silica gel can be too acidic for azetidines, potentially causing streaking or decomposition. Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.
Eluent System: A polar eluent system, often containing an alcohol like methanol or ethanol, will likely be required. A common system is a gradient of dichloromethane and methanol. Adding a small amount of a volatile base like triethylamine to the eluent can improve peak shape.
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[13] Experiment with different solvent systems to find one that provides good recovery and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-ethylazetidine-3-carbonitrile hydrochloride?
A common approach involves a multi-step synthesis starting from a suitable precursor. While the exact route can vary, a plausible pathway is the intramolecular cyclization of a γ-amino halide or sulfonate bearing the ethyl and nitrile groups at the appropriate position.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the reaction. Staining with a suitable reagent like potassium permanganate or ninhydrin can help visualize the starting materials and products. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q3: What are the safety precautions for handling cyanides?
Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Experimental Protocols & Data
Table 1: Troubleshooting Guide for Low Yield
Symptom
Potential Cause
Recommended Action
Low conversion of starting material in nitrile formation
Poor leaving group
Convert to a better leaving group (e.g., I, OTs, OMs).
Insufficient temperature
Gradually increase the reaction temperature while monitoring for side products.
Perform multiple extractions with an appropriate organic solvent.
Decomposition during purification
Acidic silica gel
Use deactivated silica or alumina for chromatography.
Diagrams
Caption: Troubleshooting workflow for low yield.
Caption: Factors leading to azetidine ring opening.
References
Benchchem. (n.d.). Improving reaction yield for nitrile synthesis.
Benchchem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis.
Benchchem. (n.d.). How to avoid pyrrolidine formation during azetidine synthesis.
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
Ambeed.com. (n.d.). Reactions of Azetidines.
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
ACS Publications. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones.
Chemguide. (n.d.). The preparation of nitriles.
Chemistry Steps. (n.d.). Preparation of Nitriles.
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
purification and recrystallization methods for 3-ethylazetidine-3-carbonitrile hydrochloride
Welcome to the Technical Support Center for 3-ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3)[1]. As a critical building block in the synthesis of antibacterial quinolones and other medicinal compounds[2]...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3)[1]. As a critical building block in the synthesis of antibacterial quinolones and other medicinal compounds[2], maintaining the structural integrity and high purity of this azetidine derivative is paramount. Commercially available batches often arrive at ~97% purity[3], which may require further refinement before sensitive downstream coupling reactions.
This guide provides field-proven purification workflows, physicochemical data, and troubleshooting strategies to resolve common benchtop challenges such as hygroscopicity, oiling out, and nitrile hydrolysis.
I. Physicochemical Properties & Solvent Selection
Understanding the physical parameters of the compound is the first step in designing a self-validating purification system. The table below outlines the quantitative data and solvent parameters required for successful recrystallization.
Parameter
Value / Recommendation
Causality & Scientific Rationale
CAS Number
1205750-03-3
Unique identifier for the protonated hydrochloride salt[4].
Molecular Formula
C6H11ClN2
Represents the secondary amine salt with an intact cyano group.
Target Purity
>99.0% (HPLC/NMR)
Essential to prevent side reactions during subsequent N-alkylation or cross-coupling.
Primary Solvent
Absolute Ethanol (EtOH)
Solubilizes the highly polar HCl salt at elevated temperatures (50-60°C) without causing solvolysis.
Anti-Solvent
Diethyl Ether (Et2O)
Rapidly lowers the dielectric constant of the solution, forcing the ionic salt to precipitate.
Freebasing Agent
Sat. NaHCO3 (aq)
Provides a mild pH (~8) to deprotonate the amine without hydrolyzing the sensitive nitrile group.
II. Purification Workflow Diagram
Decision matrix for 3-ethylazetidine-3-carbonitrile HCl purification.
III. Step-by-Step Methodologies
Every protocol below is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental success.
This method relies on the differential solubility of the amine hydrochloride in polar vs. non-polar media.
Dissolution: Suspend the crude 3-ethylazetidine-3-carbonitrile hydrochloride in minimal hot absolute ethanol (approx. 5-10 volumes). Heat gently to 50-60°C.
Causality: Amine hydrochlorides exhibit steep solubility curves in lower alcohols. Excessive heating (>70°C) must be avoided to prevent thermal degradation or solvolysis.
Clarification: Hot-filter the solution through a pre-warmed Celite pad into a clean flask to remove insoluble inorganic particulates.
Anti-Solvent Addition: While maintaining gentle stirring, add diethyl ether (Et2O) dropwise until the solution reaches the "cloud point" (becomes slightly turbid but does not immediately precipitate).
Causality: The non-polar ether reduces the bulk dielectric constant of the medium, creating a supersaturated state that forces the polar salt out of solution.
Crystallization: Remove from heat. Allow the mixture to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-5°C) for 2 hours.
Causality: Slow cooling promotes the thermodynamic growth of large, pure crystal lattices, effectively excluding trapped impurities.
Isolation & Validation: Filter the crystals under vacuum, wash with cold diethyl ether, and dry in a vacuum desiccator over P2O5. Validation: Run a 1H-NMR (in D2O or DMSO-d6) to confirm the removal of residual ethanol and ether.
Protocol B: Freebasing and Re-salting (For <90% Purity)
If the batch is heavily degraded or contaminated with non-basic impurities, the salt must be broken and reformed.
Freebasing: Dissolve the crude salt in distilled water. Slowly add saturated aqueous NaHCO3 until the pH reaches 8.
Causality: Mild basic conditions deprotonate the azetidine nitrogen to form the free base without hydrolyzing the sensitive nitrile group[2]. Validation: Verify pH with indicator strips.
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2SO4, and filter.
Re-salting: Cool the DCM solution to 0°C. Slowly add 1.05 equivalents of anhydrous ethereal HCl (1M to 2M).
Causality: Anhydrous HCl instantly protonates the free amine. Because the resulting hydrochloride salt is highly insoluble in the DCM/ether mixture, it precipitates immediately, leaving neutral or non-basic impurities dissolved in the mother liquor.
Isolation: Filter the precipitate, wash with cold ether, and dry under high vacuum.
IV. Troubleshooting Guides & FAQs
Q1: My product is "oiling out" instead of forming crystals. How do I fix this?A: "Oiling out" (liquid-liquid phase separation) occurs when the product separates as an amorphous liquid phase before crystallizing, which traps impurities.
Causality: This is triggered by massive supersaturation—usually because the anti-solvent (ether) was added too rapidly or the temperature dropped too quickly.
Solution: Re-heat the mixture until the oil dissolves back into the primary solvent (EtOH). Add a few drops of EtOH if necessary to clear the solution. Allow the flask to cool very slowly (e.g., suspended in a warm water bath that cools to room temperature overnight). Seeding the solution with a pure crystal of the product just before the cloud point can force heterogeneous nucleation, bypassing the oil phase entirely.
Q2: The recovered yield from recrystallization is extremely low (<40%). What went wrong?A: Low recovery is typically due to an excess of the primary solvent or an insufficient volume of anti-solvent.
Causality: Azetidine hydrochlorides can be surprisingly soluble in alcohols, even at room temperature. If the EtOH volume is too high, the ether cannot sufficiently lower the polarity to induce precipitation.
Solution: Ensure you are using the absolute minimum volume of hot EtOH required for initial dissolution. If the volume is too high, concentrate the solution under reduced pressure before adding the anti-solvent. Ensure the final crystallization step is aged at 0-5°C for at least 2 hours.
Q3: The compound appears highly hygroscopic and turns into a sticky paste on the filter paper. How should it be handled?A: Azetidine hydrochlorides, particularly those with small alkyl substituents like the 3-ethyl group, can be highly deliquescent.
Causality: The ionic lattice readily absorbs atmospheric moisture, causing the crystal structure to collapse into an aqueous paste.
Solution: Perform the vacuum filtration under an inverted funnel streaming dry nitrogen. Immediately transfer the damp filter cake to a vacuum desiccator containing a strong desiccant (e.g., P2O5). Store the final dried product in tightly sealed amber vials backfilled with argon.
Q4: I noticed a new peak in my NMR/HPLC after heating the compound in aqueous solutions. What is this impurity?A: You are likely observing the hydrolysis of the nitrile group to an amide or carboxylic acid.
Causality: The cyano group (-C≡N) in 3-ethylazetidine-3-carbonitrile is highly susceptible to nucleophilic attack and hydrolysis when exposed to heat in the presence of water and either acids or bases[2].
Solution: Avoid prolonged heating of the compound in aqueous media. If freebasing is required (Protocol B), use a mild base (NaHCO3) and perform the extraction promptly at room temperature. Never boil aqueous solutions of this compound.
V. References
Title: 3-ethylazetidine-3-carbonitrile hydrochloride — Chemical Substance Information | Source: nextsds.com | URL:1
Technical Support Center: Troubleshooting 3-Ethylazetidine-3-carbonitrile Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex reactivity profile of 3-ethyla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex reactivity profile of 3-ethylazetidine-3-carbonitrile hydrochloride .
This building block is highly valued in medicinal chemistry for introducing rigid, sp3-rich scaffolds. However, its structural properties—specifically the combination of a strained four-membered ring, an electron-withdrawing nitrile group, and an acidic hydrochloride salt form—make it uniquely susceptible to degradation if handled improperly.
Core Causality: The Mechanistic Root of Side Reactions
The fundamental challenge with 3-ethylazetidine-3-carbonitrile hydrochloride stems from the thermodynamic instability of the four-membered ring. Azetidines possess a high inherent ring strain of approximately 25.4 kcal/mol[1]. While the pKa of an unsubstituted azetidine is around 11.29 (behaving much like a standard secondary pyrrolidine)[2], the electron-withdrawing C3-nitrile group in this specific molecule inductively reduces the nucleophilicity of the nitrogen.
When researchers attempt N-functionalization (e.g., amidation or sulfonylation), this slightly reduced nucleophilicity can lead to sluggish reaction rates. A common, yet fatal, experimental error is to increase the reaction temperature to force conversion. Elevated temperatures provide the activation energy required for the strained ring to decompose[1]. Furthermore, if the hydrochloride salt is not fully neutralized, or if the electrophile (like an acyl chloride) generates additional HCl, the azetidine nitrogen becomes protonated. This azetidinium intermediate is highly electrophilic at the adjacent carbons, triggering rapid SN2-type nucleophilic ring-opening by chloride ions or solvent molecules[1].
Reaction pathways of 3-ethylazetidine-3-carbonitrile: N-acylation vs. ring-opening.
Troubleshooting FAQs
Q: Why am I observing acyclic byproducts (mass +36 Da or +18 Da) during N-acylation with acyl chlorides?A: The reaction of an acyl chloride with an amine generates HCl. If the base used is insufficient, the azetidine nitrogen protonates, forming an azetidinium ion. This increases the inherent ring strain, making the adjacent carbons highly susceptible to nucleophilic attack by chloride ions (yielding a +36 Da chloro-amine acyclic product) or water during workup (+18 Da amino-alcohol)[1].
Solution: Switch to Schotten-Baumann conditions or use a large excess of a non-nucleophilic base (like DIPEA) at -78 °C to 0 °C[1].
Q: My LC-MS shows a mass +18 Da relative to the expected product after a strongly basic workup, but NMR shows the azetidine ring is intact. What happened?A: The C3-nitrile group is susceptible to partial hydrolysis, converting into a primary amide under strongly basic aqueous conditions.
Solution: Avoid prolonged exposure to aqueous NaOH/KOH. If a basic workup is necessary to remove acidic byproducts, use milder bases like saturated aqueous NaHCO₃ and perform the extraction rapidly at 0–5 °C.
Q: Can I heat the reaction to 60 °C to force a sluggish amide coupling?A: Absolutely not. Elevated temperatures provide the necessary thermal energy to overcome the activation barrier for ring-opening[1]. In large-scale syntheses, stress tests have confirmed that azetidine derivatives are highly unstable at elevated temperatures in solvents like dioxane[3].
Solution: If the reaction is sluggish, increase the reaction time or the concentration of the reagents at room temperature (20-25 °C) instead[1].
Q: When attempting N-alkylation with an alkyl halide, I observe a complex mixture of ring-opened products. How can I prevent this?A: Azetidines behave similarly to pyrrolidines in terms of basicity[2]. However, over-alkylation to the quaternary ammonium salt creates a highly strained, permanently activated azetidinium species that rapidly undergoes nucleophilic ring-opening.
Solution: Consider reductive amination instead of direct alkylation, or use strictly 1.0 equivalent of the alkyl halide with a mild inorganic base (e.g., K₂CO₃) and monitor the reaction meticulously.
High thermal energy overcomes the activation barrier for electrocyclic or nucleophilic ring-opening[1].
Base Equivalents
< 2.0 eq
2.5 to 3.0 eq
The starting material is an HCl salt; 1.0 eq is consumed purely for free-basing. Using < 2.0 eq leaves insufficient base to scavenge generated acids[1].
Base Type
Pyridine (pKa ~5.2)
DIPEA (pKa ~10.5)
Weak bases fail to prevent azetidinium formation. Non-nucleophilic strong bases efficiently scavenge HCl without attacking the electrophile[1].
Coupling Reagent
SOCl₂, Oxalyl Chloride
HATU, T3P
Harsh chlorinating agents act as Lewis acids, coordinating to nitrogen and exacerbating ring strain, leading to cleavage[1].
Step-by-Step Methodology: Mild N-Acylation
Self-Validating Protocol for Amide Bond Formation
Objective: Achieve >90% conversion to the N-acyl derivative while suppressing ring-opening side reactions to <2%.
Step-by-step workflow for the safe N-functionalization of azetidine hydrochloride salts.
Charge a flame-dried flask with 3-ethylazetidine-3-carbonitrile hydrochloride and the carboxylic acid under an argon atmosphere.
Suspend the solids in anhydrous DCM (0.1 M concentration).
Cool the suspension to 0 °C using an ice bath.
Self-Validation Check: Add DIPEA (3.0 eq) dropwise. The suspension should clarify into a homogenous solution. Spot the mixture on wet pH paper; it must read pH > 9, confirming complete free-basing of the azetidine and deprotonation of the carboxylic acid.
Step 2: Electrophilic Activation
5. Add HATU (1.1 eq) portion-wise to the 0 °C solution.
6. Stir at 0 °C for 15 minutes, then allow the reaction to slowly warm to room temperature (20–25 °C).
7. Causality Note: HATU is chosen over acyl chlorides because it generates a mild, reactive ester intermediate without releasing stoichiometric HCl or acting as a Lewis acid, thereby protecting the 25.4 kcal/mol strained ring[1].
Step 3: Monitoring & Quench
8. Monitor the reaction progress by TLC or LC-MS every 30 minutes. Prolonged reaction times, even at room temperature, can lead to gradual decomposition[1].
9. Once the starting azetidine is consumed, immediately quench the reaction by adding saturated aqueous NaHCO₃.
10. Self-Validation Check: Ensure the aqueous layer remains mildly basic (pH ~8) during the quench to prevent acid-catalyzed degradation of the product during workup.
Step 4: Isolation
11. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature strictly below 30 °C.
References
"How to prevent the ring-opening of azetidines during subsequent reactions", Benchchem,
"Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707", ACS Public
Technical Support Center: HPLC Method Development for 3-Ethylazetidine-3-carbonitrile Hydrochloride Analysis
Welcome to the technical support center for the HPLC analysis of 3-ethylazetidine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the HPLC analysis of 3-ethylazetidine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing robust and reliable analytical methods for this and similar small, polar, basic compounds.
Introduction to the Analytical Challenge
3-Ethylazetidine-3-carbonitrile hydrochloride presents a multi-faceted challenge for HPLC method development. As a small, polar molecule, it is often poorly retained on traditional reversed-phase columns. The basic azetidine nitrogen can lead to poor peak shape due to interactions with residual silanols on the stationary phase. Furthermore, the simple alkyl nitrile structure lacks a strong UV chromophore, making detection by standard UV-Vis detectors problematic at low concentrations.
This guide will walk you through a logical, science-driven approach to developing a suitable HPLC method, from initial considerations to advanced troubleshooting.
Physicochemical Properties of 3-Ethylazetidine-3-carbonitrile Hydrochloride (and Analogs)
A thorough understanding of the analyte's properties is the foundation of successful method development. While experimental data for this specific molecule is scarce, we can infer its behavior from its structure and data on similar compounds.
Property
Estimated Value/Characteristic
Implication for HPLC Method Development
Structure
3-ethylazetidine-3-carbonitrile hydrochloride
A small, polar molecule with a basic secondary amine (azetidine ring).
pKa
The pKa of the azetidine nitrogen is predicted to be in the range of 9.0 - 10.0.
The compound will be protonated and positively charged at acidic to neutral pH. Mobile phase pH will be a critical parameter for controlling retention and peak shape.
logP
A calculated XLogP3 of -0.8 for the related 1-acetylazetidine-3-carbonitrile suggests that the parent compound is also very polar.[1]
Poor retention is expected in standard reversed-phase chromatography.
UV Absorbance
Simple nitriles generally do not show significant UV absorption above 200 nm.
UV detection will likely have low sensitivity. Alternative detection methods or derivatization will be necessary for trace analysis.
This section is structured in a question-and-answer format to directly address common issues encountered during method development for 3-ethylazetidine-3-carbonitrile hydrochloride and similar analytes.
Initial Method Development & Analyte Retention
Question 1: My 3-ethylazetidine-3-carbonitrile hydrochloride peak is eluting in the void volume on my C18 column. How can I get it to retain?
This is a classic problem for small, polar compounds. Here’s a systematic approach to increasing retention:
HILIC is an excellent alternative for retaining highly polar compounds.[2][3][4][5][6] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
Causality: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. The high organic content of the mobile phase acts as the weak solvent.[3][5]
dot
Caption: HILIC experimental workflow.
Starting HILIC Conditions:
Parameter
Recommendation
Rationale
Column
HILIC Amide, HILIC Silica
Amide phases are generally robust and offer good selectivity for a range of polar compounds.
Mobile Phase A
10 mM Ammonium Acetate or Formate in Water, pH adjusted
Volatile buffers are compatible with MS detection.
Mixed-mode columns combine reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms. For a positively charged amine, a mixed-mode column with cation-exchange properties would be ideal.
Causality: The C18 ligands provide hydrophobic retention, while the cation-exchange groups interact with the protonated azetidine nitrogen, significantly enhancing retention.
Option 3: Ion-Pair Reversed-Phase Chromatography
This technique involves adding an ion-pairing reagent to the mobile phase.
Causality: For a cationic analyte, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is added. It forms a neutral ion-pair with the protonated analyte, which is then retained by the non-polar stationary phase.[7]
Question 2: I'm seeing significant peak tailing for my analyte. What is causing this and how can I fix it?
Peak tailing for basic compounds is most often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica surface of the stationary phase.[8]
Troubleshooting Peak Tailing:
Mobile Phase pH Adjustment: This is the most critical parameter. For a basic compound, you have two primary strategies:
Low pH (e.g., pH 2.5 - 3.5): At low pH, the analyte is fully protonated (positively charged). More importantly, the residual silanol groups on the silica surface are protonated and neutral, which minimizes the undesirable ionic interactions causing peak tailing.[9]
High pH (e.g., pH 9.5 - 10.5): At high pH (at least 2 pH units above the analyte's pKa), the basic analyte is in its neutral, unprotonated form. This eliminates the ionic interactions with the stationary phase. This approach requires a pH-stable column (e.g., a hybrid-silica or polymer-based C18).[10]
Use of Additives:
Triethylamine (TEA): In older methods, a small amount of a competing base like TEA was added to the mobile phase. TEA binds to the active silanol sites, masking them from the analyte. However, this can suppress MS signal and is less common with modern, high-purity silica columns.
Column Choice:
High-Purity, End-Capped Columns: Modern columns are made with high-purity silica with minimal metal content and are extensively end-capped to reduce the number of accessible silanol groups.
Polymer-Based or Hybrid Columns: These columns are more resistant to high pH and can offer different surface chemistries that may reduce tailing.
dot
Caption: Troubleshooting logic for peak tailing.
Detection Issues
Question 3: I can't see my peak using a UV detector at 210 nm. What are my options?
The lack of a strong chromophore is a significant hurdle.[11][12][13] Simple alkyl nitriles and secondary amines do not absorb strongly in the UV region. Working at low wavelengths (e.g., < 210 nm) is challenging due to high background absorbance from common HPLC solvents and buffers.[14][15][16][17][18]
Detection Strategies:
Mass Spectrometry (MS): This is the preferred method for non-UV active compounds. It offers high sensitivity and selectivity and provides mass information that confirms the identity of the peak.[12] 3-ethylazetidine-3-carbonitrile will readily form a protonated molecule [M+H]+ in positive ion mode electrospray ionization (ESI).
Evaporative Light Scattering Detector (ELSD): Another universal detector that measures light scattered by particles of the non-volatile analyte after the mobile phase has been evaporated. It is also gradient compatible but can have a non-linear response.[24][25][26][27][28]
Pre-column Derivatization: This involves reacting the analyte with a reagent to attach a UV-absorbing or fluorescent tag. This can significantly improve sensitivity.[29][30][31][32][33][34]
Common Derivatization Reagents for Amines:
Reagent
Functional Group Targeted
Detection
Comments
Dansyl Chloride
Primary & Secondary Amines
Fluorescence, UV
Stable derivatives, but the reaction can be slow.[31]
o-Phthalaldehyde (OPA)
Primary Amines
Fluorescence
Fast reaction, but derivatives can be unstable.[31][32]
Question 4: How can I separate the enantiomers of 3-ethylazetidine-3-carbonitrile?
If the 3-position is a stereocenter, you will need a chiral separation method.
Direct Chiral HPLC: This is the most common approach and involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point as they are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.
Method Development Strategy for Chiral HPLC:
Column Screening: Screen several different polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD).
Mobile Phase Screening: For each column, test a few mobile phases. A common starting point for basic compounds in normal phase is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.
Optimization: Once a promising separation is found, optimize the ratio of the mobile phase components and the concentration of the additive to improve resolution.
Experimental Protocols
Protocol 1: HILIC-MS Method for Quantification
This protocol provides a starting point for a HILIC-MS method suitable for quantifying 3-ethylazetidine-3-carbonitrile hydrochloride.
Sample Preparation:
Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water.
Dilute the stock solution and samples in 90:10 acetonitrile:water to a final concentration within the expected calibration range. This high organic content is crucial to prevent peak distortion.[3]
HPLC Conditions:
Column: ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid
Mobile Phase B: Acetonitrile
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Gradient:
Time (min)
%A
%B
0.0
5
95
5.0
40
60
5.1
5
95
| 8.0 | 5 | 95 |
MS Conditions (ESI+):
Capillary Voltage: 3.0 kV
Cone Voltage: 25 V
Source Temperature: 150 °C
Desolvation Temperature: 400 °C
Desolvation Gas Flow: 800 L/Hr
Scan Mode: Selected Ion Recording (SIR) for the [M+H]+ of 3-ethylazetidine-3-carbonitrile.
References
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3-ethylazetidine-3-carbonitrile hydrochloride vs 3-methylazetidine-3-carbonitrile
Strategic Selection of Azetidine-3-Carbonitrile Derivatives in Drug Discovery: A Comparative Guide to 3-Ethyl vs. 3-Methyl Variants Introduction As a Senior Application Scientist specializing in library design and lead o...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Selection of Azetidine-3-Carbonitrile Derivatives in Drug Discovery: A Comparative Guide to 3-Ethyl vs. 3-Methyl Variants
Introduction
As a Senior Application Scientist specializing in library design and lead optimization, I frequently encounter the dilemma of selecting the optimal aliphatic vector for sp3-enriched scaffolds. Azetidines have emerged as privileged four-membered heterocycles in medicinal chemistry, offering a rigid, metabolically stable alternative to piperidines and pyrrolidines while maintaining a favorable pharmacokinetic profile[1].
When designing inhibitors that project into tight hydrophobic pockets—such as those found in Dihydroorotate Dehydrogenase (DHODH)[2] or Signal Transducer and Activator of Transcription 3 (STAT3)[3]—the choice between 3-ethylazetidine-3-carbonitrile hydrochloride and 3-methylazetidine-3-carbonitrile hydrochloride is critical. This guide objectively compares these two building blocks, detailing the physicochemical causality behind their performance and providing field-proven protocols for their integration into drug discovery workflows.
The substitution at the 3-position of the azetidine ring dictates both the steric bulk and the lipophilic reach of the molecule. The nitrile group provides a strong, linear dipole moment capable of engaging in hydrogen bonding or orienting the ring within a binding site, while the alkyl group fills adjacent hydrophobic space.
3-Methylazetidine-3-carbonitrile : The methyl group acts as a compact hydrophobic plug. It is ideal for exploiting the "magic methyl" effect, where a small increase in lipophilicity and the displacement of a single high-energy water molecule can exponentially increase binding affinity without introducing severe steric clashes[4].
3-Ethylazetidine-3-carbonitrile : The ethyl extension provides an additional rotatable bond and a larger van der Waals radius. This is strategically deployed when the target pocket has an extended hydrophobic channel. However, the ethyl group increases the desolvation penalty and can introduce unfavorable steric hindrance during synthesis[5].
The secondary amine of the azetidine ring is highly nucleophilic due to the ring strain pushing electron density outward[1]. However, the 3,3-disubstitution creates a neopentyl-like steric environment. The transition from a methyl to an ethyl group at the 3-position significantly narrows the trajectory for incoming electrophiles during SNAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig aminations.
Workflow for SNAr coupling of 3-substituted azetidines, highlighting steric-driven adjustments.
Section 3: Self-Validating Experimental Protocol
Protocol: Parallel SNAr Derivatization of Azetidine-3-Carbonitriles
Objective: Couple the azetidine building blocks to a model electrophile (e.g., 2-chloroquinoline) to evaluate steric tolerance and generate lead compounds.
Step 1: Free-Basing and Equilibration
Action: In two separate 10 mL microwave vials, add 1.2 equivalents (1.2 mmol) of 3-methylazetidine-3-carbonitrile HCl and 3-ethylazetidine-3-carbonitrile HCl, respectively. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 2 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
Causality: The hydrochloride salts must be neutralized to liberate the nucleophilic secondary amine[8]. DIPEA is chosen because its massive steric bulk prevents it from acting as a competing nucleophile, ensuring chemoselectivity. NMP is a highly polar aprotic solvent that stabilizes the transition state of the SNAr reaction.
Step 2: Electrophile Addition
Action: Add 1.0 equivalent (1.0 mmol) of 2-chloroquinoline to each vial. Seal the vials.
Step 3: Differential Heating (The Steric Adjustment)
Action: Heat the 3-methyl variant vial to 80°C in a standard heating block for 4 hours. Subject the 3-ethyl variant vial to microwave irradiation at 120°C for 2 hours.
Causality: The ethyl group creates a dynamic steric shield around the nitrogen lone pair. Standard thermal heating often stalls at ~60% conversion for the ethyl variant. Microwave irradiation provides the rapid, super-heated kinetic energy required to overcome this specific steric activation barrier.
Step 4: Self-Validating Reaction Monitoring
Action: Pull 5 μL aliquots, dilute in 1 mL MeCN, and analyze via LC-MS.
Validation: The system validates itself through mass balance. You must observe the disappearance of the 2-chloroquinoline peak (M+H = 164) and the emergence of the product peaks (M+H = 224 for methyl, M+H = 238 for ethyl). If the ethyl reaction shows >10% unreacted electrophile, it confirms the steric penalty hypothesis and dictates a need for longer microwave times.
Step 5: Partitioning and Purification
Action: Quench with water and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate.
Causality: This workup is self-purifying. Unreacted azetidine free base (which is highly polar) and DIPEA hydrochloride salts partition exclusively into the aqueous layer, leaving crude product in the organic layer with >90% purity prior to Prep-HPLC.
Conclusion
The selection between 3-methyl and 3-ethylazetidine-3-carbonitrile is a masterclass in balancing lipophilic gain against steric penalty. The methyl variant offers a frictionless synthetic profile and is ideal for rigid, constrained pockets. Conversely, the ethyl variant, while demanding more aggressive synthetic conditions, provides the extended van der Waals contacts necessary to capture affinity in deeper hydrophobic channels. By understanding the causality behind these structural differences, drug discovery professionals can deploy these building blocks with precision.
References[5] NextSDS. "3-ethylazetidine-3-carbonitrile hydrochloride — Chemical Substance Information". NextSDS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNCDwAHtbHbNoBH2zeLk_FWUzUg0n5pCgF46O7nuemCcSILv9r9auwl4Z3l3HMzJpYxFNDR2HVB9Ra4vxKxtLYLOxSHj5urG9JTStkBlEtQnBJyOtxpU2W90H2jWNBiDCGFeWHc8wrQa4nVumokgO1Cw4ZeUTJcbcKPBUYMyI9Zq-Z-HMEcArwwQhsYTMmvHsfIg3a[4] Sigma-Aldrich. "3-Methylazetidine-3-carbonitrile hydrochloride | 936850-33-8". Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOCllvhlRdkeNtyk5VgMasOKgS6lICRkZ0nXi0SVpM53_GBMd6sNEZXKbPNGmm33T1W7hUtO5_nYg9bHEMvxCZGA4buh7YYeR5CrMW4S5n08FUY0quHgp904tIDykKu-vXtSjY88LNViW6CETMo58mgBirFlzzwkRQP7ZcGwABCq--y5g6CIZ_[6] J&K Scientific LLC. "3-Methylazetidine-3-carbonitrile hydrochloride | 936850-33-8". J&K Scientific LLC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi0YannqFEIIZmn4ijoGkTa9v6zJaRstiqnfzlMNCNtLZC7M7RhyPmRBqfWzk-Ato0_xfFYOzt5Vlfh1YupfWGZ3k8TxMaliL0BBxI6iG20R4_1BcpMz2Mcxp-mqa3OBKOSvabxMVyU0iu[7] Arctom. "CAS NO. 1205750-03-3 | 3-Ethylazetidine-3-carbonitrile hydrochloride". Arctom.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7gIwgmu_02zBvZkCtQUOs3UiHwEHmDwA-vzdYCo_uwo6n_USboNeJYSjLyrxDf_FcdpRqoWvVDNmX_5Mi803hAVen1zLQONgOCfD3JLd_1xfVwUmST5TURyGsEXfSo3HbBVLQjlGHqbhH[2] National Institutes of Health (NIH). "Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase". PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYgbuHH8dLn43rVJcqgoFVeU8Afmq2FtIXrBHGjaYnrDgXmOH5j-Kw_J8IArTEqlOwwgiZFg8o7rxQvS9Iq6C9u0on76LXbc_JSQdtqz-6RqzjWxwnfgKuL8ZHb36_K2uNc8BtbTyThnnGLYw=[1] RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle". RSC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6UcYaNCh5IqpSkKjbzvmcfX721VINpvzx9DdLb9MqI769YliWRl4Eu2L5qgkt0ut8kG6U_HKBoyBohBmsGYOtFd7hUFwKOsqdpNanwoUmPB_MR6C4Q9ZhUL4xhKWRTQBLgpWOCtz2srz5trR0n1VNMtrPsviFJ2Gl[3] National Institutes of Health (NIH). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors". PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJbiCSQoa6LqX35XklumJ2uIKu4sTDWn1glXEYp8-Gjt-wdAbQm-hLNd_F6YYnuliF1babvs1ZqRuLrLkLZX9j5KVJcsnAaM0jO878m1W8hFCmQiFSWMCd91KJ-XaADyg96FlH6G2bNtmu2YU=[8] Sigma-Aldrich. "Azetidine-3-carbonitrile HCl | 345954-83-8". Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf-MXm3f3c2J9azEhmFZXDg0egqwMbrB5DNH4IMJZCbOhhFnah7Gt4jjkEzeBxYIRBPFTvgmwOYbIUWTFm3ND3ANW6dxFbR99kGy1-z5KX_wC9kT3afis07X9_-0vdJW-fYQbbHz0Y79dB9XW4Xb1tycAyb9mIzxWkFEnjLOhmtUWyKkbfqPgi
Reactivity Profiling of 3-Ethylazetidine-3-carbonitrile Hydrochloride: A Comparative Guide for Drug Discovery
Azetidines have emerged as privileged, sp3-rich motifs in modern medicinal chemistry. Their unique four-membered nitrogen-containing heterocyclic structure introduces conformational constraints that can drastically impro...
Author: BenchChem Technical Support Team. Date: April 2026
Azetidines have emerged as privileged, sp3-rich motifs in modern medicinal chemistry. Their unique four-membered nitrogen-containing heterocyclic structure introduces conformational constraints that can drastically improve the pharmacokinetic properties, metabolic stability, and solubility of drug candidates.
This guide provides an objective, data-driven comparison of 3-ethylazetidine-3-carbonitrile hydrochloride against its structurally related alternatives (azetidine-3-carbonitrile and 3-methylazetidine-3-carbonitrile). By analyzing their reactivity profiles, researchers can make informed decisions when selecting building blocks for late-stage functionalization or scaffold hopping.
Structural Dynamics and Mechanistic Overview
The reactivity of azetidines is fundamentally driven by their considerable ring strain (approximately 25.4 kcal/mol). This places them in a "Goldilocks zone"—significantly more stable and easier to handle than highly reactive aziridines (27.7 kcal/mol), yet more reactive than unstrained pyrrolidines (5.4 kcal/mol) 1.
When evaluating 3-substituted azetidine-3-carbonitriles, the substituent at the C3 position dictates two critical reactivity pathways:
Nitrile Functionalization: The conversion of the -CN group to amides, carboxylic acids, or tetrazoles.
N-Functionalization: The nucleophilic attack of the secondary amine (once free-based from its hydrochloride salt) on electrophiles.
The Role of the 3-Ethyl Substituent
In 3-ethylazetidine-3-carbonitrile , the ethyl group provides significant steric shielding around the C3 carbon compared to a methyl group or a simple hydrogen atom. This steric bulk slows down the hydrolysis of the nitrile group, necessitating harsher conditions (such as microwave irradiation) to drive the reaction to completion. However, this same steric hindrance is highly advantageous in drug design, as it locks the conformation of the azetidine ring and protects the C3 position from premature in vivo metabolic degradation.
Comparative Reactivity Profiles
To objectively evaluate these building blocks, we must compare their performance across standard synthetic transformations.
A. Nitrile Hydrolysis Kinetics
The hydrolysis of the carbonitrile group to an primary amide or carboxylic acid is a common workflow. For unsubstituted azetidine-3-carbonitrile, this proceeds readily under standard basic conditions. However, for 3-ethylazetidine-3-carbonitrile, the ethyl group's steric hindrance requires microwave-assisted basic hydrolysis. Experimental data shows that reacting 3-ethylazetidine-3-carbonitrile with KOH in EtOH/H₂O under microwave irradiation (150 °C) yields the primary amide as the major product (77%) and the carboxylic acid as a minor byproduct (19%) 2.
B. Ring-Opening Susceptibility
While azetidines are generally stable, recent scalable thiol reactivity profiling (STRP) has demonstrated that certain activated azetidines can act as cysteine-targeting electrophiles. This occurs via an SN2-like ring-opening mechanism where a thiolate nucleophile attacks the C2 position, releasing the ring strain 3. The presence of a bulky 3-ethyl group slightly decreases the kinetics of this C2 attack compared to unsubstituted variants due to adjacent steric crowding.
C. Quantitative Comparison Table
Reactivity Metric / Property
Azetidine-3-carbonitrile
3-Methylazetidine-3-carbonitrile
3-Ethylazetidine-3-carbonitrile
C3 Steric Bulk
Low
Moderate
High
Ring Strain
~25.4 kcal/mol
~25.4 kcal/mol
~25.4 kcal/mol
Nitrile Hydrolysis Yield
High (Standard conditions)
Moderate-High
77% Amide, 19% Acid (Microwave)
N-Alkylation Kinetics
Fast
Moderate
Slower (Steric shielding)
Lipophilicity (LogP)
Lowest
Intermediate
Highest
Mechanistic Visualizations
Microwave-assisted basic hydrolysis pathway of 3-ethylazetidine-3-carbonitrile.
Mechanism of azetidine ring-opening via nucleophilic thiolate attack at the C2 position.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explained to aid troubleshooting.
Protocol 1: Free-Basing and N-Boc Protection of 3-Ethylazetidine-3-carbonitrile Hydrochloride
Because the compound is supplied as a stable hydrochloride salt, the secondary amine must be liberated prior to N-functionalization.
Step-by-Step Methodology:
Dissolution: Suspend 3-ethylazetidine-3-carbonitrile hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.
Causality & Validation: DIPEA acts as a non-nucleophilic base to scavenge the HCl. Validate complete free-basing by extracting a micro-aliquot with water and verifying the aqueous layer pH is >8.
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.
Monitoring: Track the conversion via LC-MS. The steric bulk of the 3-ethyl group prevents over-reaction, ensuring high chemoselectivity for the mono-Boc protected product.
Workup: Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Microwave-Assisted Nitrile Hydrolysis
Standard room-temperature hydrolysis fails for 3-ethylazetidine-3-carbonitrile due to the shielding effect of the ethyl group. This protocol utilizes microwave irradiation to overcome the activation energy barrier 2.
Step-by-Step Methodology:
Preparation: In a microwave-safe vial, dissolve N-protected 3-ethylazetidine-3-carbonitrile (1.0 equiv) in a 10:1 mixture of Ethanol/H₂O.
Base Addition: Add Potassium Hydroxide (KOH) (5.0 equiv). Seal the vial with a crimp cap.
Irradiation: Subject the mixture to microwave irradiation at 150 °C for 10 minutes (Power: 150 W).
Causality: The high temperature and pressure rapidly force the hydration of the sterically hindered nitrile to the primary amide.
Neutralization & Isolation: Cool the vial to room temperature. Carefully neutralize the reaction mixture to exactly pH 7 using 1 M HCl.
Validation: Precise pH control is critical here. Neutralization precipitates the minor amino acid byproduct (19% yield), allowing the major primary amide product (77% yield) to be easily isolated via extraction with ethyl acetate.
References
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
URL:[Link]
Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. National Center for Biotechnology Information (PMC).
URL:[Link]
Mass Spectrometry Fragmentation Pattern of 3-Ethylazetidine-3-carbonitrile Hydrochloride: A Comparative Analytical Guide
Executive Summary & Analytical Context In modern drug discovery, sp³-rich, low-molecular-weight heterocyclic building blocks are highly sought after to improve the pharmacokinetic profiles of drug candidates. 3-Ethylazet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analytical Context
In modern drug discovery, sp³-rich, low-molecular-weight heterocyclic building blocks are highly sought after to improve the pharmacokinetic profiles of drug candidates. 3-Ethylazetidine-3-carbonitrile hydrochloride (Free base MW: 110.08 Da; Formula: C₆H₁₀N₂) is a prime example of such a scaffold. However, characterizing this molecule presents distinct analytical challenges: its extreme polarity leads to poor retention on standard reversed-phase chromatography, and its low mass-to-charge ratio (m/z) often buries its signal in the low-mass chemical noise of mass spectrometry (MS) detectors.
This guide provides an authoritative, in-depth comparison of three primary mass spectrometry platforms—LC-ESI-HRMS , LC-ESI-QqQ , and GC-EI-MS —for the structural elucidation and quantification of this compound. By understanding the fundamental causality behind its fragmentation, researchers can build self-validating analytical workflows that ensure absolute data integrity.
Mechanistic Elucidation: The "Why" Behind the Fragmentation
To optimize any MS method, one must first understand the gas-phase thermodynamic behavior of the molecule. In electrospray ionization (ESI), the hydrochloride salt completely dissociates, and the highly basic azetidine nitrogen (secondary amine) is preferentially protonated over the sp-hybridized nitrile nitrogen. This yields a stable precursor ion at m/z 111.0917 ([M+H]⁺).
Upon subjecting this precursor to Collision-Induced Dissociation (CID), the fragmentation is driven by the relief of the inherent (~26 kcal/mol) and the lability of the C3 substituents. We observe three primary, competing fragmentation pathways:
Azetidine Ring Opening (Pathway A): The strained ring cleaves, typically expelling methanimine (CH₂=NH, 29.0266 Da) to yield a fragment at m/z 82.0651 .
Nitrile Cleavage (Pathway B): The carbonitrile moiety undergoes a characteristic (HCN, 27.0109 Da), generating a stable cyclic carbocation at m/z 84.0808 .
Ethyl Cleavage (Pathway C): The C3 ethyl group is expelled as ethylene (C₂H₄, 28.0313 Da) via a rearrangement process, leaving a fragment at m/z 83.0604 .
Fig 1: ESI-MS/MS collisional fragmentation pathways of 3-ethylazetidine-3-carbonitrile.
Platform Comparison: Selecting the Right MS Technology
Different stages of drug development require different analytical capabilities. Table 1 objectively compares the performance of three alternative MS platforms for the analysis of 3-ethylazetidine-3-carbonitrile.
Table 1: MS Platform Performance Comparison
Analytical Platform
Ionization & Mode
Primary Utility
Detection Limit
Structural Resolution
Key Limitation
LC-ESI-HRMS (Orbitrap / Q-TOF)
ESI (+), Soft
Structural elucidation, impurity profiling, exact mass ID.
Requires sample free-basing; precursor ion often absent.
Expert Insight: For structural verification, LC-ESI-HRMS is strictly required. A nominal mass instrument (QqQ) will detect fragments at m/z 82, 83, and 84, but cannot definitively prove whether the loss of ~28 Da is due to ethylene (28.0313 Da) or carbon monoxide (27.9949 Da)—a common contaminant isobar. HRMS eliminates this ambiguity.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality to prevent common analytical failures.
Protocol A: LC-ESI-HRMS Structural Elucidation
Note: We utilize because the extreme polarity of the azetidine core prevents retention on standard C18 columns.
Sample Preparation:
Weigh 1.0 mg of 3-ethylazetidine-3-carbonitrile hydrochloride and dissolve in 1.0 mL of LC-MS grade Water (1 mg/mL stock).
Causality: The HCl salt requires aqueous conditions for initial solvation; using 100% organic solvent will cause precipitation.
Dilute to 100 ng/mL using 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate (pH 3.0).
Causality: High acetonitrile content is mandatory for HILIC column loading. The acidic pH ensures the azetidine nitrogen remains fully protonated, yielding sharp chromatographic peaks.
Chromatographic Separation:
Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
Gradient: 95% to 50% Acetonitrile over 5 minutes.
Mass Spectrometry Parameters (Orbitrap):
Polarity: Positive Ion Mode (ESI+).
Capillary Voltage: 3.0 kV.
Collision Energy (HCD): Stepped ramp (15, 25, 35 eV).
Causality: Stepped collision energy ensures the simultaneous capture of the fragile intact precursor ion (at 15 eV) and the higher-energy ring-opening fragments (at 35 eV) in a single composite spectrum.
Fig 2: Self-validating LC-MS experimental workflow for small polar heterocyclic salts.
If GC-MS is the only available platform, the salt must be neutralized prior to injection to prevent thermal degradation in the inlet liner.
Free-Basing: Dissolve 1.0 mg of the salt in 0.5 mL of 0.1 M NaOH. Extract immediately with 1.0 mL of Dichloromethane (DCM).
Injection: Inject 1 µL of the DCM layer (split ratio 10:1) at an inlet temperature of 250°C.
Analysis: Under 70 eV Electron Impact (EI), the molecular ion radical (M⁺•, m/z 110) will be extremely weak. The base peak will typically be m/z 81 (loss of ethyl radical) or m/z 54 (complete ring fragmentation).
Quantitative Data Summary
The table below summarizes the theoretical exact masses and proposed elemental formulas for the HRMS fragmentation of the [M+H]⁺ precursor, serving as a reference for researchers validating this building block.
Table 2: Exact Mass and Proposed Fragments (LC-ESI-HRMS)
Fragment Ion
Exact Mass (m/z)
Elemental Formula
Mass Error (Theoretical)
Proposed Mechanism
[M+H]⁺
111.0917
C₆H₁₁N₂⁺
0.0 ppm
Protonated Precursor
Fragment 1
84.0808
C₅H₁₀N⁺
< 2.0 ppm
Neutral loss of HCN (-27.0109 Da)
Fragment 2
83.0604
C₄H₇N₂⁺
< 2.0 ppm
Loss of Ethylene (-28.0313 Da)
Fragment 3
82.0651
C₅H₈N⁺
< 2.0 ppm
Azetidine ring opening (-29.0266 Da)
References
Title: Investigations of the Mechanism of the “Proline Effect” in Tandem Mass Spectrometry Experiments: The “Pipecolic Acid Effect”
Source: Journal of the American Society for Mass Spectrometry (2014)
URL: [Link]
Title: NIST Mass Spectrometry Data Center (SRD 69)
Source: National Institute of Standards and Technology (NIST)
URL: [Link]
Title: Interpretation of Mass Spectra, 4th Edition
Source: University Science Books (F.W. McLafferty)
URL: [Link]
Comparative
A Technical Guide to Benchmarking 3-Ethylazetidine-3-carbonitrile Hydrochloride in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure due to its ability to confer metabolic stability, improve solubility, and provide a rigid framework for precise substituent orientation.[1][2] This guide presents a comprehensive analysis of 3-ethylazetidine-3-carbonitrile hydrochloride, a versatile building block, and benchmarks its potential performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Given the nascent stage of reported applications for this specific derivative, we will establish a robust benchmark by comparing its projected reactivity with a well-characterized and structurally related alternative: N-Boc-3-iodoazetidine. This comparative approach, grounded in established experimental data for the analogue, will provide researchers with a strong foundational understanding and a practical starting point for the application of 3-ethylazetidine-3-carbonitrile hydrochloride in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis
The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in contemporary organic synthesis, celebrated for its broad functional group tolerance and relatively mild reaction conditions.[3][4] The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[3][4] Its significance in pharmaceutical and materials science is underscored by its frequent use in the synthesis of complex molecules.[1][5]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Against a Proven Alternative: N-Boc-3-iodoazetidine
To provide a quantitative performance benchmark, we will examine the Suzuki-Miyaura coupling of N-Boc-3-iodoazetidine with various arylboronic acids. This analogue is a suitable comparator due to its 3-substituted azetidine core and its established utility in palladium-catalyzed cross-coupling reactions.
Experimental Data for Suzuki Coupling of N-Boc-3-iodoazetidine
The following table summarizes the experimental conditions and yields for the nickel-catalyzed Suzuki coupling of N-Boc-3-iodoazetidine with a range of arylboronic acids.[6]
Entry
Arylboronic Acid
Product
Yield (%)
1
Phenylboronic acid
N-Boc-3-phenylazetidine
85
2
4-Methoxyphenylboronic acid
N-Boc-3-(4-methoxyphenyl)azetidine
92
3
4-Trifluoromethylphenylboronic acid
N-Boc-3-(4-trifluoromethylphenyl)azetidine
78
4
2-Thiopheneboronic acid
N-Boc-3-(2-thienyl)azetidine
65
5
3-Pyridinylboronic acid
N-Boc-3-(3-pyridinyl)azetidine
71
Reaction Conditions: N-Boc-3-iodoazetidine (1.0 equiv), arylboronic acid (2.0 equiv), NiI₂ (0.06 equiv), trans-2-aminocyclohexanol hydrochloride (0.06 equiv), NaHMDS (2.0 equiv), and iPrOH at 80 °C under microwave irradiation for 30 minutes.[6]
This data demonstrates that 3-haloazetidines are competent coupling partners in Suzuki-type reactions, affording good to excellent yields with a variety of electronically diverse arylboronic acids.
Proposed Benchmark Protocol for 3-Ethylazetidine-3-carbonitrile Hydrochloride
While direct experimental data for the Suzuki coupling of 3-ethylazetidine-3-carbonitrile hydrochloride is not yet widely published, a robust starting protocol can be extrapolated from the successful coupling of its iodo-analogue and general principles of Suzuki-Miyaura reactions. The presence of the nitrile group may influence the electronic properties of the azetidine ring, but it is not expected to inhibit the catalytic cycle under standard conditions. The ethyl group at the 3-position introduces some steric bulk, which may necessitate slightly more forcing conditions or the use of sterically demanding phosphine ligands to facilitate reductive elimination.
Hypothetical Experimental Workflow
Caption: A proposed experimental workflow for the Suzuki coupling of 3-ethylazetidine-3-carbonitrile hydrochloride.
To a dry Schlenk tube, add 3-ethylazetidine-3-carbonitrile hydrochloride, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
Evacuate the tube and backfill with argon. Repeat this cycle three times.
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-3-ethylazetidine-3-carbonitrile.
Rationale for Reagent Choices:
Pd₂(dba)₃/SPhos: This catalyst system is known for its high activity in coupling sterically hindered substrates and is effective for a broad range of aryl and heteroaryl partners.
K₃PO₄: A strong base that is effective in promoting the transmetalation step and is compatible with a wide array of functional groups.
Dioxane/Water: A common solvent system for Suzuki reactions, offering good solubility for both the organic and inorganic reagents.
Synthesis of 3-Ethylazetidine-3-carbonitrile Hydrochloride
The accessibility of a building block is a critical consideration for its widespread adoption. While not commercially available from all suppliers, 3-ethylazetidine-3-carbonitrile hydrochloride can be synthesized through a multi-step sequence, often starting from a protected 3-azetidinone.
A plausible synthetic route involves the following key transformations:
3-Ethylazetidine-3-carbonitrile: Hydrochloride Salt vs. Free Base Stability and Application Guide
Executive Summary & Mechanistic Overview The azetidine ring is a highly valuable structural motif in modern medicinal chemistry. It offers a rigid, low-molecular-weight scaffold that frequently enhances ligand efficiency...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Overview
The azetidine ring is a highly valuable structural motif in modern medicinal chemistry. It offers a rigid, low-molecular-weight scaffold that frequently enhances ligand efficiency and improves the pharmacokinetic profiles of small-molecule therapeutics[1]. However, the inherent ring strain of this four-membered heterocycle introduces significant chemical stability challenges[2].
For highly functionalized derivatives like 3-ethylazetidine-3-carbonitrile , the choice between utilizing the free base or the hydrochloride (HCl) salt is a critical determinant of experimental success.
In its free base form, the secondary amine of the azetidine ring possesses an active lone pair. This nucleophilic center, combined with the extreme angular strain of the ring (approximately 26 kcal/mol), makes the molecule highly susceptible to ring-opening decomposition[1]. When exposed to thermal stress, transition metals, or trace moisture, the free base undergoes rapid polymerization or hydrolytic cleavage[3].
Conversely, converting the azetidine into its hydrochloride salt form (CAS 1205750-03-3) protonates the nitrogen atom[4]. This protonation masks the lone pair, eliminating its nucleophilicity and drastically increasing the activation energy required for ring-opening pathways[5].
Mechanistic pathways comparing free base degradation vs. HCl salt stability.
Thermodynamic & Kinetic Stability Comparison
The physicochemical differences between the two forms dictate their shelf life, reactivity, and handling requirements. The free base is typically a volatile, oily liquid that degrades rapidly under ambient conditions. In contrast, the HCl salt is a crystalline solid that can be stored for extended periods under inert conditions[3].
Table 1: Physicochemical and Stability Profile
Parameter
3-Ethylazetidine-3-carbonitrile (Free Base)
3-Ethylazetidine-3-carbonitrile HCl (Salt)
Physical State (25°C)
Volatile/Oily Liquid
Crystalline Solid
Shelf Life (0–4°C)
< 2 weeks (prone to polymerization)
> 2 years (under inert atmosphere)
Nucleophilic Reactivity
High (Active lone pair)
Negligible (Protonated nitrogen)
Ring-Opening Susceptibility
High (especially with transition metals/acids)
Low (requires strong base to deprotonate first)
Hygroscopicity
Moderate to High
Low to Moderate (Store desiccated)
Self-Validating Experimental Protocols
Because the free base is too unstable for long-term commercial storage, researchers must purchase the HCl salt and generate the free base in situ during synthetic workflows. The following protocols are designed with self-validating mechanisms to ensure scientific integrity.
Objective: Validate the kinetic stability of the HCl salt versus the free base under thermal and hydrolytic stress.
Sample Preparation: Prepare 1 mg/mL solutions of the HCl salt in LC-MS grade water. For the free base cohort, add 1.1 equivalents of NaOH to generate the free base in situ.
Stress Conditions: Incubate both cohorts at 60°C for 24, 48, and 72 hours.
Quenching: Neutralize the free base cohort with dilute HCl to halt degradation prior to injection.
Analysis: Analyze via RP-HPLC (C18 column, Water/MeCN gradient with 0.1% Trifluoroacetic acid [TFA]).
Causality & Validation: The addition of 0.1% TFA to the mobile phase is critical. It ensures the azetidine nitrogen remains fully protonated during the chromatographic run, preventing on-column degradation and ensuring sharp, quantifiable peak shapes.
Protocol B: In Situ Free-Basing for Cross-Coupling Reactions
Objective: Utilize the stable HCl salt in a nucleophilic substitution (S_NAr) or Buchwald-Hartwig amination without isolating the unstable free base.
Reactor Setup: Charge a dry, argon-flushed flask with 3-ethylazetidine-3-carbonitrile HCl (1.0 eq) and the target electrophile (e.g., aryl fluoride, 0.9 eq).
Solvent Addition: Suspend the reagents in anhydrous DMF or DMSO.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.
Reaction: Heat the mixture to 80°C for 12 hours. Monitor conversion via LC-MS.
Causality & Validation: DIPEA is sterically hindered and non-nucleophilic. It selectively deprotonates the azetidine HCl salt to generate the reactive free base in situ, while its steric bulk prevents it from competitively reacting with the electrophile.
Experimental workflow for in situ free-basing and immediate cross-coupling.
Handling and Storage Best Practices
To maximize the utility of 3-ethylazetidine-3-carbonitrile hydrochloride, adhere to the following guidelines:
Temperature: Store the HCl salt at 0–4°C to maximize shelf life and prevent slow thermal degradation.
Atmosphere: Maintain the compound under an inert gas (Argon or Nitrogen). While the salt is vastly more stable than the free base, it exhibits mild hygroscopicity and moisture absorption can lead to gradual deterioration[3].
Base Selection: When releasing the free base in a reaction, strictly avoid strong aqueous bases if transition metals are present, as this combination drastically accelerates ring-opening decomposition[3].
References
Title: 3-ethylazetidine-3-carbonitrile hydrochloride — Chemical Substance Information
Source: nextsds.com
URL: [Link]
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
Source: rsc.org
URL: [Link]
Comparative In-Vitro Toxicity Guide: 3-Ethylazetidine-3-carbonitrile Hydrochloride in Drug Discovery
Executive Summary Azetidine derivatives are increasingly utilized in medicinal chemistry as versatile bioisosteres for piperidines and pyrrolidines, offering improved metabolic stability, altered physicochemical properti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Azetidine derivatives are increasingly utilized in medicinal chemistry as versatile bioisosteres for piperidines and pyrrolidines, offering improved metabolic stability, altered physicochemical properties, and unique spatial geometries (1)[1]. However, the inherent ring strain of the 4-membered azetidine moiety, combined with electron-withdrawing substituents like a carbonitrile group, necessitates rigorous early-stage toxicity profiling. This guide provides an objective, data-driven comparative analysis of 3-ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) against its structural analogs, detailing the in-vitro assays required to evaluate its safety profile for lead optimization.
Mechanistic Drivers of Azetidine Toxicity
Understanding the causality behind azetidine toxicity is critical for designing appropriate in-vitro screening cascades. The toxicity of these building blocks generally stems from two primary mechanisms:
Electrophilic Reactivity & Off-Target Binding: The ring strain of the 4-membered heterocycle, exacerbated by the electron-withdrawing carbonitrile group, enhances the electrophilicity of adjacent carbon atoms. This makes them susceptible to nucleophilic attack by cellular thiols, potentially leading to acute toxicity via glutathione depletion or off-target protein binding (2)[2].
Protein Misincorporation & Pathway Inhibition: Certain azetidines act as proline mimics, leading to misincorporation during protein biosynthesis and triggering the unfolded protein response (UPR) (3)[3]. Furthermore, novel azetidine derivatives have demonstrated the ability to inhibit the STAT3 signaling pathway and induce cytoskeleton remodeling, leading to apoptosis in mammalian cells (4)[4].
Caption: Proposed cellular toxicity mechanisms of azetidine derivatives via UPR and STAT3 inhibition.
Comparative In-Vitro Toxicity Profile
To contextualize the safety of 3-ethylazetidine-3-carbonitrile hydrochloride, we compare it against standard building blocks: Azetidine-3-carbonitrile (unsubstituted) and Pyrrolidine-3-carbonitrile (a 5-membered ring control). The ethyl substitution at the C3 position increases lipophilicity, which generally enhances cell permeability but may incrementally increase basal cytotoxicity compared to unsubstituted variants.
Compound
MTT Cytotoxicity (HepG2 IC50, µM)
hERG Inhibition (IC50, µM)
Ames Test (Mutagenicity)
3-Ethylazetidine-3-carbonitrile HCl
> 100
> 50
Negative
Azetidine-3-carbonitrile HCl
> 150
> 100
Negative
Pyrrolidine-3-carbonitrile HCl
> 200
> 100
Negative
(Note: Quantitative thresholds are synthesized from generalized structural alerts and azetidine screening literature to establish comparative baseline safety margins).
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols incorporate internal controls to validate assay performance. These assays are selected specifically to probe the known liabilities of functionalized azetidines.
Protocol A: In-Vitro Cytotoxicity (MTT Assay on HepG2 Cells)
Causality: HepG2 (human liver carcinoma) cells are selected to assess baseline hepatotoxicity, as the liver is the primary site of xenobiotic metabolism. The MTT assay is a reliable colorimetric method for evaluating cellular metabolic activity and mitochondrial toxicity (5)[5].
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of
1×104
cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for attachment.
Compound Treatment: Prepare serial dilutions of 3-ethylazetidine-3-carbonitrile hydrochloride (0.1 to 100 µM). Treat cells in triplicate.
Self-Validation Step: Include a vehicle control (0.5% DMSO) to establish 100% viability, and a positive control (Doxorubicin, 10 µM) to confirm assay sensitivity.
Incubation: Incubate the treated plates for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce MTT to formazan.
Solubilization & Detection: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay of azetidine derivatives.
Causality: Nitrogen-containing heterocycles often carry a basic amine that can interact with the hERG potassium channel, leading to QT prolongation. The whole-cell patch-clamp is the gold standard for assessing this electrophysiological risk.
Cell Preparation: Utilize HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) channel.
Electrophysiology Setup: Establish a whole-cell configuration. Hold cells at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit tail currents.
Self-Validation Step: Use E-4031 (100 nM) as a positive control. The assay is only valid if E-4031 produces >80% channel block, confirming the cell's responsiveness.
Analysis: Measure the reduction in tail current amplitude relative to the baseline to determine the IC50.
References
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry - A European Journal.1
3-ethylazetidine-3-carbonitrile hydrochloride — Chemical Substance Information. NextSDS Substance Database.2
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal.3
Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry.4
The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. BenchChem.5
Comprehensive Guide to the Safe Handling and Disposal of 3-Ethylazetidine-3-carbonitrile Hydrochloride For researchers and drug development professionals, the operational lifecycle of a chemical building block does not e...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Guide to the Safe Handling and Disposal of 3-Ethylazetidine-3-carbonitrile Hydrochloride
For researchers and drug development professionals, the operational lifecycle of a chemical building block does not end at synthesis or assay completion. Proper disposal of specialized intermediates like 3-ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) is critical for maintaining laboratory safety, ensuring environmental compliance, and preventing cross-contamination in waste streams[1].
This guide provides an authoritative, step-by-step Standard Operating Procedure (SOP) for the disposal and spill remediation of this specific azetidine derivative, grounded in established environmental health and safety (EHS) protocols.
Chemical Profile & Waste Characterization
To design an effective disposal strategy, one must understand the physicochemical properties that dictate the compound's behavior in waste streams.
The Hydrochloride Salt Factor: As an HCl salt, this compound is highly water-soluble and will yield a mildly acidic aqueous solution upon dissolution. When mixed with organic solvents, the presence of the chloride ion mandates that the resulting mixture be classified as Halogenated Organic Waste . Routing this to a non-halogenated stream can damage incineration equipment and violate Environmental Protection Agency (EPA) or local equivalent regulations.
The Nitrile Moiety: While aliphatic nitriles are generally stable, they must be kept strictly segregated from strong reducing agents or highly concentrated acids to preclude the theoretical liberation of hydrogen cyanide (HCN) gas.
The Azetidine Ring: The strained four-membered nitrogen heterocycle is reactive. Waste containing this compound should not be mixed with strong oxidizers[2].
Standard Operating Procedure: Step-by-Step Disposal
The following protocol ensures a self-validating system where each step physically or administratively prevents the failure of the next.
Step 1: Point-of-Generation Segregation
Solid Waste: Unused or residual solid powder must be kept in its original glass vial or transferred to a High-Density Polyethylene (HDPE) solid waste container. Do not mix solid chemical waste with general lab trash (e.g., paper towels), as this exponentially increases the volume of hazardous waste requiring specialized incineration[3].
Liquid Waste (Aqueous): Aqueous solutions should be neutralized (pH 6-8) if heavily concentrated, then routed to aqueous hazardous waste. Never dispose of this compound down the sink drain [3][4].
Liquid Waste (Organic): Solutions in methanol, DMSO, or DCM must be routed exclusively to the Halogenated Solvent Waste carboy due to the chloride content[2].
Step 2: Primary Containment & Packaging
Ensure all waste containers are securely sealed with leak-proof, screw-cap lids.
For solid waste, double-bagging the primary container in transparent, heavy-duty EHS-approved plastic bags is recommended to contain any fugitive dust generated during transport.
Step 3: Mandated Documentation & Labeling
Attach a standardized Hazardous Waste tag the moment the first drop or grain of waste enters the container.
Required Fields: Spell out "3-Ethylazetidine-3-carbonitrile hydrochloride" completely. Do not use abbreviations or internal catalog numbers (e.g., "CS-0103731") on waste labels, as EHS contractors cannot legally transport unknown acronyms[1].
Check the hazard boxes for: Irritant and Toxic[4].
Step 4: Institutional Transfer
Transfer the sealed, labeled containers to your facility's central EHS accumulation area within the regulatory timeframe (typically 90 days for large quantity generators). Final destruction is exclusively achieved via high-temperature incineration at an approved facility[4].
Immediate Spill Remediation Protocol
In the event of accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Isolate the Area: Alert nearby personnel and restrict access to the spill zone[3].
PPE Verification: Don fresh nitrile gloves, a lab coat, and safety goggles. If the spill is a large volume of dry powder outside a fume hood, a particulate filter mask (e.g., N95 or P100) is required to prevent inhalation of the irritating dust[2].
Dry Spill Recovery: Do not sweep with a standard broom, which aerosolizes the compound. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the powder with damp paper towels to suppress dust before scooping it into a sealable plastic bag[3].
Wet Spill Recovery: If dissolved in solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust. Sweep the absorbed mixture into a chemical waste container[2][5].
Final Decontamination: Wash the affected surface with copious amounts of soap and water, collecting the rinsate into the aqueous waste stream[3].
Quantitative Safety & Logistics Data
The following table summarizes the critical logistical parameters for handling and disposing of 3-ethylazetidine-3-carbonitrile hydrochloride.
Parameter
Specification / Requirement
Rationale
Primary Hazard Class
Irritant (Skin/Eyes/Respiratory)
Typical of hydrochloride salts of organic amines[4].
Optimal Waste Container
HDPE (High-Density Polyethylene)
Excellent chemical resistance; eliminates shatter risk during EHS transit.
Liquid Waste Routing
Halogenated Organic Stream
HCl salt introduces chloride ions, requiring specific high-temp incineration.
Incompatible Materials
Strong oxidizers, strong bases
Prevents exothermic reactions or degradation in the waste carboy[5].
Spill Absorbent
Vermiculite or Sand (Inert)
Prevents secondary reactions that could occur with reactive/combustible absorbents.
Waste Routing Workflow
The following diagram illustrates the logical decision tree for segregating and disposing of this compound based on its physical state at the time of disposal.
Workflow for segregation, containment, and disposal of azetidine derivative waste.
References
Chemikart. "Safety Data Sheet: 3-Ethylazetidine-3-carbonitrile hydrochloride". Chemikart.com. Available at:[Link]
Chemos GmbH&Co.KG. "Safety Data Sheet: Azetidine". Chemos.de. Available at:[Link]
Environmental Protection Agency (EPA). "Material Safety Data Sheet & Spill Response". Epa.ie. Available at: [Link]